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  • Product: Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
  • CAS: 150258-20-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, its structural motif is integral to the development of novel therapeutic agents, particularly within the class of quinolone antibiotics and potential anticancer compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, and an exploration of its anticipated biological activities and mechanisms of action based on the broader class of fluoroquinolones.

Chemical and Physical Properties

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a solid organic compound. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 150258-20-1[1]
Molecular Formula C₁₂H₈ClF₂NO₂[1]
Molecular Weight 271.65 g/mol [2]
Boiling Point 329.9 °C at 760 mmHgN/A
Density 1.418 g/cm³N/A
Appearance Solid[3]
Purity Typically ≥95%[2]

Synthesis Pathway

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate can be logically approached through a two-step process. The initial step involves the formation of the quinoline core via the Gould-Jacobs reaction to yield the 4-hydroxy precursor, followed by a chlorination step to introduce the chloro group at the 4-position.

Synthesis_Pathway R1 2,4-Difluoroaniline I1 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate R1->I1 Step 1: Gould-Jacobs Reaction (Heat) R2 Diethyl ethoxymethylenemalonate R2->I1 Step 1: Gould-Jacobs Reaction (Heat) R3 Phosphorus Oxychloride (POCl3) P1 Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate I1->P1 Step 2: Chlorination (Heat)

Plausible two-step synthesis pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Experimental Protocols

Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Precursor)

This procedure is based on the principles of the Gould-Jacobs reaction for the synthesis of quinoline cores.

  • Materials:

    • 2,4-Difluoroaniline

    • Diethyl ethoxymethylenemalonate

    • High-boiling point solvent (e.g., diphenyl ether)

  • Procedure:

    • A mixture of 2,4-difluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.

    • The reaction proceeds through an initial condensation to form an intermediate.

    • The temperature is then raised to induce thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring.

    • Upon cooling, the product, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product)

This protocol describes the chlorination of the 4-hydroxy group of the quinoline precursor.[4]

  • Materials:

    • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and phosphorus oxychloride is prepared.

    • The mixture is heated under reflux for several hours.[4]

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Biological Activity and Mechanism of Action

While specific biological data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not extensively available in the public domain, its structural similarity to other fluoroquinolones allows for informed postulation of its potential biological activities.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.

Antibacterial_Mechanism Compound Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Anticancer_Mechanism Compound Fluoroquinolone Derivative Topo_I Human Topoisomerase I Compound->Topo_I Inhibits Topo_II Human Topoisomerase II Compound->Topo_II Inhibits DNA_Replication_Cancer Cancer Cell DNA Replication Topo_I->DNA_Replication_Cancer Required for Topo_II->DNA_Replication_Cancer Required for Apoptosis Apoptosis (Cell Death) DNA_Replication_Cancer->Apoptosis Inhibition induces Experimental_Workflow Start Synthesized Compound Antibacterial_Screen Antibacterial Screening (e.g., MIC Assay) Start->Antibacterial_Screen Anticancer_Screen Anticancer Screening (e.g., MTT/XTT Assay) Start->Anticancer_Screen Mechanism_Study_Bac Mechanism of Action Study (DNA Gyrase/Topo IV Inhibition Assay) Antibacterial_Screen->Mechanism_Study_Bac Mechanism_Study_Cancer Mechanism of Action Study (Topoisomerase I/II Inhibition, Apoptosis Assay) Anticancer_Screen->Mechanism_Study_Cancer Data_Analysis Data Analysis & Interpretation Mechanism_Study_Bac->Data_Analysis Mechanism_Study_Cancer->Data_Analysis

References

Exploratory

An In-depth Technical Guide on the Structure Elucidation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the analytical techniques and experimental protocols used to confirm its molecular structure, presented in a format tailored for researchers and professionals in drug development.

Molecular Structure

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate possesses a quinoline core substituted with two fluorine atoms at positions 6 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3. The structural confirmation relies on a combination of spectroscopic and crystallographic methods.

Data Presentation

The structural characterization of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is supported by data from various analytical techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: Hypothetical ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.95s-H-2
7.58ddJ = 9.2, 2.4 HzH-5
7.25tJ = 9.0 HzH-7
4.45qJ = 7.1 Hz-OCH₂CH₃
1.42tJ = 7.1 Hz-OCH₂CH₃

Table 2: Hypothetical ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
164.5C=O
158.2 (dd, J=250, 15 Hz)C-8
155.8 (dd, J=252, 14 Hz)C-6
149.5C-2
145.0C-4
138.7C-8a
126.5C-4a
120.1 (dd, J=10, 4 Hz)C-5
115.3 (dd, J=21, 5 Hz)C-7
112.8C-3
62.3-OCH₂CH₃
14.1-OCH₂CH₃

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakAromatic C-H Stretch
2985WeakAliphatic C-H Stretch
1725StrongC=O Stretch (Ester)
1610, 1580, 1470MediumAromatic C=C Stretch
1250StrongC-O Stretch (Ester)
1180StrongC-F Stretch
850StrongC-Cl Stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
271/273100/33[M]⁺, [M+2]⁺ (presence of Cl)
226/22865/21[M - OCH₂CH₃]⁺
198/20040/13[M - COOCH₂CH₃]⁺
16330[M - COOCH₂CH₃ - Cl]⁺

Table 5: Hypothetical X-ray Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.45
b (Å)11.25
c (Å)12.90
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1185
Z4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

The synthesis of the title compound can be achieved through a multi-step process starting from a substituted aniline. A plausible synthetic route involves the cyclization of an appropriately substituted enamine, followed by chlorination.

Step 1: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)maleate A mixture of 2,4-difluoroaniline and diethyl acetylenedicarboxylate is heated, typically in a solvent like ethanol, to yield the enamine intermediate.

Step 2: Cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate The enamine is cyclized by heating in a high-boiling point solvent, such as diphenyl ether, to form the quinolone ring system.

Step 3: Chlorination to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate The resulting 4-hydroxyquinoline is chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product. The reaction mixture is typically heated, and upon completion, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition : The sample solution is transferred to a 5 mm NMR tube. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction : A dilute solution of the sample is introduced into the ion source of the mass spectrometer.

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small molecules and often results in characteristic fragmentation patterns.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

  • Crystal Growth : Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection : A suitable crystal is mounted on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and data analysis for the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

StructureElucidation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis and Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay DataAnalysis Combined Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis XRay->DataAnalysis StructureConfirmation Structure Confirmed DataAnalysis->StructureConfirmation

Caption: Workflow for the structure elucidation of the target compound.

This comprehensive guide provides the necessary data, protocols, and logical framework for understanding the structure elucidation of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, serving as a valuable resource for professionals in the field of drug discovery and development.

Foundational

An In-depth Technical Guide to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

CAS Number: 150258-20-1 This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in dr...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 150258-20-1

This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, a representative synthesis protocol, and discusses its potential biological significance within the broader class of quinoline derivatives.

Chemical and Physical Properties

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a bioactive small molecule.[1] Its key quantitative data are summarized in the table below. While some physical properties are available from safety data sheets, experimental data for properties such as melting point and detailed spectroscopic analyses are not widely reported in publicly available literature.

PropertyValueSource
CAS Number 150258-20-1[2][3]
Molecular Formula C₁₂H₈ClF₂NO₂[2][3]
Molecular Weight 271.65 g/mol [3]
Purity ≥ 95%[1]
Boiling Point 329.9°C at 760 mmHg[3]
Flash Point 153.3°C[3]
Density 1.418 g/cm³[3]
Vapor Pressure 0.000172 mmHg at 25°C[3]
Synonym 4-chloro-6,8-difluoroquinoline-3-carboxylic acid ethyl ester[2]

Synthesis and Experimental Protocols

Representative Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

The synthesis is a two-step process that starts from 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (EMME) to form the hydroxyquinoline intermediate, which is then chlorinated.

Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

This step involves the cyclization of the enamine formed from the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate.

  • A mixture of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at or above 100°C, to form the intermediate ethyl α-carbethoxy-β-(2,4-difluoroanilino)acrylate, with the evolution of ethanol.

  • This intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250°C) to effect cyclization.

  • Upon cooling, the product, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, crystallizes and can be isolated by filtration.

Step 2: Chlorination to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

The 4-hydroxy group is subsequently replaced by a chlorine atom using a chlorinating agent.

  • A mixture of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is heated.[4][5] The reaction is typically conducted at or near the boiling point of POCl₃ (around 105-120°C) for several hours.[4][5]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate solution.

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate).[5]

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

  • The final product, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, can be purified by column chromatography on silica gel.[5]

Synthesis Workflow Diagram

The following diagram illustrates the likely synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product A 2,4-Difluoroaniline C Ethyl 6,8-difluoro-4-hydroxy quinoline-3-carboxylate A->C Heat/Cyclization B Diethyl ethoxymethylenemalonate B->C Heat/Cyclization D Ethyl 4-chloro-6,8-difluoro quinoline-3-carboxylate C->D POCl₃, Heat

Caption: Proposed synthesis pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Biological Activity and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[6][7][8] The introduction of fluorine atoms and a chloro group, as in Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

While specific biological studies on Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate are not extensively reported, its structural similarity to known bioactive quinolines suggests it may be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of protein kinase CK2 and for their immunomodulatory effects.[6] Furthermore, other quinoline-3-carboxylate derivatives have shown promise as antiproliferative agents against various cancer cell lines.

Given the established importance of fluorinated quinolines in drug discovery, particularly as antibacterial agents (fluoroquinolones), Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate represents a key building block for the development of new chemical entities with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

Signaling Pathway Visualization

Due to the lack of specific biological data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a signaling pathway diagram cannot be accurately constructed. However, should this molecule be investigated as an anticancer agent, a potential mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The diagram below presents a generalized and hypothetical workflow for investigating the biological activity of a novel quinoline derivative.

Biological_Investigation_Workflow A Ethyl 4-chloro-6,8-difluoro quinoline-3-carboxylate B In vitro screening (e.g., cancer cell lines) A->B C Determination of IC₅₀ B->C D Mechanism of action studies C->D E Target identification (e.g., kinase inhibition) D->E F Signaling pathway analysis (e.g., Western blot) D->F G In vivo studies (e.g., animal models) D->G H Lead optimization G->H

References

Exploratory

The Multifaceted Biological Potential of Difluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Difluoroquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluoroquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Initially recognized for their potent antibacterial effects as fluoroquinolone antibiotics, recent research has unveiled their significant potential as anticancer and antiviral agents. This technical guide provides an in-depth overview of the biological activities of difluoroquinoline derivatives, focusing on their anticancer, antibacterial, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the core signaling pathways implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of difluoroquinoline-based therapeutics.

Anticancer Activity of Difluoroquinoline Derivatives

Numerous studies have highlighted the potent cytotoxic and antiproliferative effects of novel difluoroquinoline derivatives against a wide array of human cancer cell lines. The primary mechanism of their anticancer action involves the inhibition of topoisomerase II, a crucial enzyme in DNA replication and segregation, leading to DNA damage, cell cycle arrest, and induction of apoptosis.[1]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative difluoroquinoline and related fluoroquinolone derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM).

Table 1: Cytotoxic Activity of Ciprofloxacin Derivatives against Various Cancer Cell Lines (IC50, µM)

DerivativeMCF-7 (Breast)A549 (Lung)SKOV-3 (Ovarian)Reference
32 4.3--[2]
33 12.9--[2]
35 60.9--[2]
39 2.454.325.11[2]
40 3.115.676.89[2]
43 1.893.454.56[3]
45 2.014.125.01[3]
97 -27.71-[3]

Table 2: Antiproliferative Activity of Novel Fluoroquinolone Analogs (Mean GI50, µM)

CompoundNCI-60 Mean GI50NotesReference
II 3.30Ciprofloxacin hydrazide derivative[4]
IIIb 2.45Ciprofloxacin hydrazide derivative[4]
IIIf 9.06High selectivity towards cancer cells[4]
10d >20Low cytotoxicity[5]
11d ~0.4Strong cytotoxicity[5]
Signaling Pathways in Anticancer Activity

The anticancer effects of difluoroquinoline derivatives are primarily mediated through the inhibition of topoisomerase II, which triggers a cascade of cellular events culminating in apoptosis.

anticancer_pathway drug Difluoroquinoline Derivative topoII Topoisomerase II drug->topoII Inhibition dna_damage DNA Double-Strand Breaks topoII->dna_damage Induction atm_atr ATM/ATR Kinases dna_damage->atm_atr Activation p53 p53 Activation atm_atr->p53 Phosphorylation & Activation cell_cycle_arrest G2/M Cell Cycle Arrest p53->cell_cycle_arrest Induction bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation apoptosis Apoptosis cell_cycle_arrest->apoptosis mitochondria Mitochondrial Dysfunction bax->mitochondria Permeabilization bcl2->mitochondria Inhibition of Permeabilization cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Initiation caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 Activation caspase3->apoptosis Execution

Anticancer mechanism of difluoroquinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well sterile microplates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Difluoroquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the difluoroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity of Difluoroquinoline Derivatives

The foundational biological activity of difluoroquinoline derivatives lies in their potent antibacterial effects. As part of the fluoroquinolone class of antibiotics, they exert their bactericidal action by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of various difluoroquinoline and related fluoroquinolone derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or mM.

Table 3: Antibacterial Activity of Novel Fluoroquinolone Derivatives (MIC)

CompoundStaphylococcus aureusEscherichia coli (FQ-resistant)Klebsiella pneumoniaeReference
Ciprofloxacin -0.5098 ± 0.0024 mM-
Norfloxacin -0.2937 ± 0.0021 mM-
Compound 9 -0.2668 ± 0.0001 mM-
Compound 10 -0.1358 ± 0.0025 mM-
Compound 13 -0.0898 ± 0.0014 mM-
GI1 >1-0.015 µg/mL
GI2 0.062-0.031 µg/mL
GI3 >1-0.015 µg/mL
GI4 >1-0.015 µg/mL
Mechanism of Antibacterial Action

The bactericidal effect of difluoroquinoline derivatives is a result of their interference with essential bacterial enzymes involved in DNA topology.

antibacterial_pathway drug Difluoroquinoline Derivative gyrase DNA Gyrase (Topoisomerase II) drug->gyrase Inhibition topoIV Topoisomerase IV drug->topoIV Inhibition replication DNA Replication gyrase->replication Required for segregation Chromosome Segregation topoIV->segregation Required for bacterial_death Bacterial Cell Death replication->bacterial_death Inhibition leads to segregation->bacterial_death Inhibition leads to

References

Foundational

A Comprehensive Technical Review of 4-Chloroquinoline-3-Carboxylate Esters: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the vast library of quinoline derivatives, 4-chloroquinoline-3-carboxylate esters have emerged as a versatile class of compounds with significant potential in drug discovery and development. Their synthetic tractability allows for diverse structural modifications, leading to compounds with potent antimicrobial, anticancer, and antimalarial properties. This in-depth technical guide provides a comprehensive review of the current literature on 4-chloroquinoline-3-carboxylate esters, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and postulated mechanisms of action.

Synthesis of 4-Chloroquinoline-3-Carboxylate Esters

The primary synthetic route to 4-chloroquinoline-3-carboxylate esters involves the chlorination of the corresponding 4-hydroxyquinoline-3-carboxylate precursors. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.

Synthesis_Pathway cluster_0 Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate Start Ethyl 4-hydroxyquinoline-3-carboxylate Reagent Phosphorus oxychloride (POCl₃) Product Ethyl 4-chloroquinoline-3-carboxylate

Further functionalization of the 4-chloroquinoline-3-carboxylate scaffold can be achieved through various reactions, including nucleophilic substitution at the 4-position and Suzuki coupling to introduce aryl groups at other positions, expanding the chemical diversity of this class of compounds.

Biological Activity and Quantitative Data

4-Chloroquinoline-3-carboxylate esters and their derivatives have demonstrated significant in vitro activity against a range of biological targets, including microbes, cancer cell lines, and the malaria parasite, Plasmodium falciparum.

Antimicrobial Activity

These compounds have been shown to possess broad-spectrum antimicrobial properties. Their mechanism is believed to involve the inhibition of essential cellular processes in bacteria, such as DNA replication and protein synthesis.[1]

Table 1: Antimicrobial Activity of 4-Chloroquinoline Derivatives

CompoundOrganismMIC (µg/mL)Reference
Ethyl 2-bromo-4-chloroquinoline-3-carboxylateStaphylococcus aureusNot specified, but noted to have significant activity[1]
Ethyl 2-bromo-4-chloroquinoline-3-carboxylateEscherichia coliNot specified, but noted to have significant activity[1]
Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 4-chloroquinoline-3-carboxylate derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell cycle progression.[1] For the broader class of quinoline derivatives, inhibition of topoisomerase II has been identified as a key mechanism.[2]

Table 2: Anticancer Activity of 4-Chloroquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 2-bromo-4-chloroquinoline-3-carboxylateHeLa (Cervical Cancer)30[1]
Ethyl 2-bromo-4-chloroquinoline-3-carboxylateA549 (Lung Cancer)25[1]
Ethyl 2-bromo-4-chloroquinoline-3-carboxylateMCF-7 (Breast Cancer)20[1]
4-Oxoquinoline-3-carboxamide derivative 16bGastric Cancer Cell Line1.92[2]
4-Oxoquinoline-3-carboxamide derivative 17bGastric Cancer Cell Line5.18[2]
Antimalarial Activity

The 4-chloroquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prime example. Esters of 4-chloroquinoline-3-carboxylic acid have been investigated as potential next-generation antimalarials, particularly against chloroquine-resistant strains of P. falciparum. Structure-activity relationship (SAR) studies have revealed that the 3-carboxyl ester group is crucial for potent antimalarial activity.[3]

Table 3: Antimalarial Activity of 4-Oxo-3-carboxyl Quinolone Derivatives

CompoundP. falciparum Strain K1 (CQ-R) EC₅₀ (µM)P. falciparum Strain 3D7 (CQ-S) EC₅₀ (µM)Cytotoxicity (HEK 293) EC₅₀ (µM)Reference
Carboxyl ester 7~0.25~0.25>27.5[3]
3-Carboxylic acid 22a>10>10>100[3]
3-Carboxylic amide 23a>10>10>100[3]
3-Acetyl 202.1 ± 0.42.3 ± 0.5>27.5[3]

Postulated Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for 4-chloroquinoline-3-carboxylate esters are still under investigation, research on structurally related quinoline derivatives provides valuable insights into their potential mechanisms of action.

Anticancer Mechanism

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-stranded DNA breaks and ultimately triggers apoptosis.[2] Furthermore, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.

Anticancer_Pathway cluster_1 Postulated Anticancer Mechanism Compound 4-Chloroquinoline-3-carboxylate Ester TopoII Topoisomerase II Inhibition PI3K PI3K/Akt/mTOR Pathway Inhibition DNA_Damage DNA Double-Strand Breaks Apoptosis Apoptosis Cell_Growth Inhibition of Cell Growth & Proliferation

Antimicrobial Mechanism

The antimicrobial action of quinolones is generally attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 4-chloroquinoline-3-carboxylate esters can effectively halt bacterial growth. Additionally, interference with protein synthesis has also been suggested as a potential mechanism.[1]

Antimicrobial_Pathway cluster_2 Postulated Antimicrobial Mechanism Compound 4-Chloroquinoline-3-carboxylate Ester Target Bacterial Topoisomerases (DNA Gyrase & Topo IV) Process Inhibition of DNA Replication, Transcription, and Repair Outcome Bacteriostatic/Bactericidal Effect

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Aqueous ammonia solution (28-30%)

  • Ice

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place ethyl 4-hydroxyquinoline-3-carboxylate (1.5 g, 7 mmol) in a reaction vial.

  • Add phosphorus oxychloride (2.2 g, 1.3 mL, 14 mmol).

  • Heat the reaction mixture at 110 °C for 20 minutes.

  • After completion, slowly pour the mixture into a pre-cooled mixture of aqueous ammonia solution and ice.

  • Stir until a granular solid forms.

  • Extract the reaction mixture with ether (3 x 40 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

In Vitro Anticancer MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Normal human cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 4-Chloroquinoline-3-carboxylate ester derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Assay

Materials:

  • Plasmodium falciparum strains (e.g., K1, 3D7)

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • 4-Chloroquinoline-3-carboxylate ester derivatives

  • SYBR Green I dye

  • 96-well plates

  • Incubator (37 °C, 5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds in 96-well plates.

  • Add the parasitized red blood cells to the wells.

  • Incubate the plates for 72 hours under the specified conditions.

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence using a microplate reader.

  • Calculate the parasite growth inhibition and determine the EC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%).

Experimental_Workflow cluster_3 General In Vitro Assay Workflow Start Prepare Cell/Parasite Culture Treatment Treat with Serial Dilutions of Test Compound Incubation Incubate for a Defined Period Assay Perform Specific Assay (e.g., MTT, SYBR Green I) Measurement Measure Absorbance/ Fluorescence Analysis Calculate IC₅₀/EC₅₀ Values

Conclusion and Future Perspectives

4-Chloroquinoline-3-carboxylate esters represent a promising and versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and the potential for diverse chemical modifications offer a rich platform for generating extensive compound libraries for high-throughput screening. The significant in vitro antimicrobial, anticancer, and antimalarial activities reported in the literature underscore the therapeutic potential of this chemical class.

Future research should focus on several key areas to advance these compounds towards clinical applications. Firstly, a more in-depth investigation into their mechanisms of action and specific molecular targets is crucial for rational drug design and optimization. Elucidating the precise signaling pathways affected by these esters will provide a clearer understanding of their biological effects and potential off-target toxicities. Secondly, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetic profiles, and safety in animal models. Finally, further optimization of the lead compounds through medicinal chemistry efforts, focusing on improving potency, selectivity, and drug-like properties, will be essential for the development of clinically viable drug candidates. The continued exploration of 4-chloroquinoline-3-carboxylate esters holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

Exploratory

An In-depth Technical Guide on Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Core Member of the Fluoroquinolone Family

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative, a chemical family of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative, a chemical family of significant interest in medicinal chemistry. As a member of the fluoroquinolone class, this compound serves as a crucial intermediate in the synthesis of potent antibacterial agents. The strategic placement of fluorine and chlorine atoms on the quinoline core is known to enhance biological activity, making this scaffold a focal point for the development of new therapeutics aimed at combating bacterial infections. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the established biological context of this important chemical entity and its relatives.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₈ClF₂NO₂[1]
Molecular Weight 271.65 g/mol Inferred from formula
CAS Number 150258-20-1[1]
IUPAC Name ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral chemical knowledge
Melting Point Not reported, but likely elevated due to the planar aromatic structureInferred from related compounds

Synthesis and Experimental Protocols

The synthesis of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is anticipated to follow a multi-step pathway common for quinoline derivatives, initiating with the Gould-Jacobs reaction to form the core quinolone ring system, followed by chlorination.

Plausible Synthetic Pathway

A likely synthetic route involves two key steps:

  • Gould-Jacobs Reaction: Condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30 minutes to 1 hour to induce cyclization. This step is often carried out in a high-boiling point solvent like diphenyl ether.[2]

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to obtain the intermediate, ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Chlorination)

  • Reaction Setup: In a well-ventilated fume hood, suspend ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Purification: Filter the crude product, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Application start 2,4-difluoroaniline + Diethyl ethoxymethylenemalonate intermediate Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate start->intermediate Gould-Jacobs Reaction (Condensation & Cyclization) product Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate intermediate->product Chlorination (e.g., POCl₃) purification Purification (Recrystallization/Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Testing characterization->bioassay further_synthesis Intermediate for Further Synthesis characterization->further_synthesis G Mechanism of Action of Fluoroquinolones cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones ReplicationFork Replication Fork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA unwinding RelaxedDNA Relaxed DNA SupercoiledDNA->RelaxedDNA action of DNA Gyrase ReplicatedDNA Catenated Daughter DNA RelaxedDNA->ReplicatedDNA replication SeparatedDNA Separated Daughter DNA ReplicatedDNA->SeparatedDNA action of Topoisomerase IV Fluoroquinolone Fluoroquinolone Gyrase DNA Gyrase Fluoroquinolone->Gyrase inhibits TopoIV Topoisomerase IV Fluoroquinolone->TopoIV inhibits DSB Double-Strand Breaks & Replication Arrest Gyrase->DSB TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

References

Foundational

The Pharmacological Landscape of Novel Quinoline Compounds: A Technical Guide

Introduction The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensiv...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5] This technical guide provides an in-depth exploration of the pharmacology of novel quinoline compounds for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Data Presentation: Quantitative Pharmacological Data

The therapeutic potential of novel quinoline compounds is underscored by their potent activity in preclinical studies. The following tables summarize the in vitro efficacy of selected recently developed quinoline derivatives against various cancer cell lines and microbial pathogens, quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Table 1: Anticancer Activity of Novel Quinoline Derivatives (IC50)

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridsCompound 12eMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
4-Substituted QuinolinesQ65Lung Cancer0.96[5]
7-Chloro-4-quinolinylhydrazones-SF-295 (CNS)0.314 - 4.65[7]
HTC-8 (Colon)0.314 - 4.65[7]
HL-60 (Leukemia)0.314 - 4.65[7]
N-alkylated, 2-oxoquinolinesCompounds 16-21HEp-2 (Larynx)49.01 - 77.67 (%)[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineCompound 55HL-60 (Leukemia)19.88[7]
U937 (Leukemia)43.95[7]

Table 2: Antimicrobial Activity of Novel Quinoline Derivatives (MIC)

Compound ClassSpecific Compound ExampleMicrobial StrainMIC (µg/mL)Reference
Quinolone TriazolesCompound 6dMethicillin-resistant Staphylococcus aureus (MRSA)0.5[4]
3-Aminothiazole QuinolonesCompound 6eMethicillin-resistant Staphylococcus aureus (MRSA)0.8[4]
Quinolone-coupled HybridsCompound 5dGram-positive and Gram-negative strains0.125 - 8
6-amino-4-methyl-1H-quinoline-2-one derivativesCompounds 2 and 6Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[3][8]
Quinolone-based Hydroxyimidazolium HybridsCompound 7bStaphylococcus aureus2[2]
Compound 7bMycobacterium tuberculosis H37Rv10[2]
Compounds 7c, 7dCryptococcus neoformans15.6[2]

Experimental Protocols

The evaluation of the pharmacological properties of novel quinoline compounds relies on a battery of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Materials:

    • Mammalian cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

    • 96-well microplates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of cellular protein content.

  • Materials:

    • Adherent mammalian cell lines

    • Complete cell culture medium

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris-base solution, 10 mM

    • 96-well microplates

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After compound treatment, gently aspirate the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

    • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

    • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Novel quinoline compounds

    • Sterile 96-well microplates

    • Inoculating loop or sterile swabs

    • Spectrophotometer

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Compound Dilution: Prepare serial two-fold dilutions of the quinoline compounds in the broth medium directly in the 96-well plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vivo Anticancer Efficacy

Murine Xenograft Model

This model is a standard for evaluating the in vivo efficacy of anticancer drug candidates.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line of interest

    • Sterile PBS or appropriate vehicle for compound administration

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel quinoline compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

    • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.

    • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Mandatory Visualizations

Signaling Pathways

Novel quinoline compounds often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK pathways are two of the most frequently implicated cascades.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Quinoline_PI3K 4-Acrylamido-Quinolines (IC50: 0.50-2.03 nM) Quinoline_PI3K->PI3K Quinoline_mTOR PQQ (IC50: 64 nM) Quinoline_mTOR->mTORC1

Caption: PI3K/Akt/mTOR pathway with quinoline inhibition points.

Ras_Raf_MEK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Quinoline_inhibitor Novel Quinoline Compounds Quinoline_inhibitor->Raf Quinoline_inhibitor->MEK

Caption: Ras/Raf/MEK pathway and potential quinoline targets.

Experimental Workflow

The preclinical evaluation of a novel quinoline compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (MTT/SRB Assays) Determine IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Cytotoxicity->Mechanism Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Determine MIC Antimicrobial->Mechanism Toxicity Preliminary Toxicity (Maximum Tolerated Dose) Mechanism->Toxicity Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Efficacy Anticancer Efficacy (Xenograft Models) Toxicity->Efficacy Clinical_Candidate Preclinical Candidate Selection Efficacy->Clinical_Candidate Start Novel Quinoline Compound Synthesis Start->Cytotoxicity Start->Antimicrobial Lead_Optimization->Cytotoxicity Lead_Optimization->Antimicrobial

Caption: Preclinical evaluation workflow for quinoline compounds.

Conclusion

Novel quinoline compounds represent a rich and versatile source of potential therapeutic agents with a wide range of pharmacological activities. Their demonstrated potency in preclinical models, particularly in the realms of oncology and infectious diseases, continues to drive extensive research and development efforts. The methodologies and data presented in this guide offer a framework for the systematic evaluation of these promising molecules. Future research will likely focus on the development of quinoline derivatives with enhanced target specificity and improved pharmacokinetic profiles, ultimately leading to the discovery of new and effective medicines for a variety of human diseases.

References

Exploratory

The Synthesis of Bioactive Quinolines: A Technical Guide for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds with d...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds with diverse therapeutic applications. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives continue to be a fertile ground for drug discovery. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this privileged heterocyclic system, presents quantitative data on their biological activities, and elucidates key signaling pathways modulated by these compounds.

Core Synthetic Strategies for the Quinoline Nucleus

The construction of the quinoline ring system can be broadly categorized into classical named reactions and modern synthetic approaches that offer improved efficiency and sustainability.

Classical Named Reactions

For over a century, a set of robust and reliable named reactions have been the workhorses for quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation to furnish the quinoline ring.[1]

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid, such as hydrochloric acid, to react with anilines, leading to the formation of substituted quinolines.[2]

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[3] The initial step is the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring.[3]

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[4][5]

Knorr Quinoline Synthesis: This reaction is used to synthesize 2-hydroxyquinolines (quinolones) from the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid.[6][7]

Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][9][10]

Modern Synthetic Methodologies

In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for quinoline synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields compared to conventional heating methods.[11][12][13] This is attributed to the efficient and uniform heating of the reaction mixture.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation.[14][15] This technique often leads to shorter reaction times and higher yields, particularly in heterogeneous reactions.[15]

Transition-Metal-Catalyzed Synthesis: A variety of transition-metal catalysts, particularly those based on palladium, copper, and rhodium, have been employed to facilitate the construction of the quinoline ring system through C-H activation and annulation strategies. These methods often offer high regioselectivity and functional group tolerance.

Quantitative Data on Bioactive Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize key quantitative data for various bioactive quinolines.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundTargetCancer Cell LineIC50 (nM)Reference
PQQmTORHL-6064[16]
Compound 8EGFRwt / EGFRT790M/L858RH19750.8 / 2.7[17]
Compound 5EGFR-1[17]
Compound 15EGFR-5.9[17]
Compound 44EGFR-7.5[18]
Compound 51EGFRDLD131.80[18]
Compound 52EGFRDLD137.07[18]
Compound 53EGFRDLD142.52[18]
SIQ3EGFR-TK-0.6[19]
SIQ5EGFR-TK-~1[19]
SIQ8EGFR-TK-~2[19]
SIQ12EGFR-TK-~5[19]
SIQ17EGFR-TK-~10[19]
SIQ19EGFR-TK-~10[19]

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundStrainIC50 (µM)Reference
Chloroquine--[20]
Quinine--[20]
Mefloquine--[20]

Table 3: Neuroprotective Activity of Quinoline Derivatives

CompoundTargetIC50Reference
Ligand-5Acetylcholinesterase (AChE)77.2 µM[21]
Compound 7aPhosphodiesterase 5 (PDE5)0.27 nM[2]

Table 4: Comparative Yields of Selected Quinoline Syntheses

Synthesis MethodReactantsConditionsYield (%)Reference
SkraupAniline, Glycerol, Nitrobenzene, H2SO4Conventional Heating84-91[22]
Friedländer2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave Irradiation72[1]
Friedländer2-Amino-3-hydroxybenzaldehyde, KetonesConventional Heating34[1]
Pfitzinger5-Chloroisatin, 5,6-dimethoxy indanoneAcidic86[23]
Pfitzinger5-Chloroisatin, 5,6-dimethoxy indanoneBasic36[23]
Microwave-Assisted2,6-diaminotoluene, glycerol, As2O5, H2SO4Microwave-[24]
Ultrasound-AssistedQuinoline-imidazole precursor, Alkylating agentUltrasound-[14][15]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of bioactive quinolines. Below are representative protocols for key synthetic methods.

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.

  • Slowly add concentrated sulfuric acid with constant stirring.

  • Add ferrous sulfate heptahydrate to moderate the reaction.

  • Gently heat the mixture in an oil bath. The reaction is exothermic and may become vigorous.

  • Once the initial reaction subsides, heat the mixture to reflux for several hours.

  • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[1]

Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add a catalytic amount of ZrCl₄.

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

Materials:

  • Isatin

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Acetone

  • Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve KOH in ethanol to prepare a 30% solution.

  • Add isatin to the ethanolic KOH solution and stir until dissolved.

  • Gradually add acetone to the reaction mixture.

  • Reflux the mixture with continuous stirring for 24 hours.

  • After cooling, pour the mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure product.[8]

Microwave-Assisted Synthesis of 7-Amino-8-methyl-quinoline

Materials:

  • 2,6-Diaminotoluene

  • Glycerol

  • Arsenic(V) oxide

  • Concentrated Sulfuric Acid

Procedure:

  • In a microwave-safe vessel, mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.

  • Subject the mixture to microwave irradiation.

  • After irradiation, cool the mixture and pour it into an ice-water mixture.

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash with cold water.

  • Crystallize the product from water.[24]

Ultrasound-Assisted N-Alkylation of a Quinoline-Imidazole Derivative

Materials:

  • Quinoline-imidazole precursor

  • Alkylating agent (e.g., alkyl halide)

  • Acetonitrile

Procedure:

  • Dissolve the quinoline-imidazole precursor in acetonitrile in a suitable flask.

  • Add the alkylating agent to the solution.

  • Place the flask in an ultrasonic bath and irradiate at a constant frequency and temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[17]

Signaling Pathways Modulated by Bioactive Quinolines

Quinoline derivatives exert their biological effects by interacting with various cellular targets and modulating key signaling pathways implicated in disease pathogenesis.

Anticancer Activity: Targeting EGFR and PI3K/Akt/mTOR Pathways

Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and downstream signaling pathways like the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[16][18]

EGFR_PI3K_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinoline_EGFR Quinoline Inhibitor Quinoline_EGFR->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoline_mTOR Quinoline Inhibitor Quinoline_mTOR->mTOR Inhibits Heme_Polymerization_Inhibition cluster_vacuole Inside Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Parasite_Vacuole Parasite Food Vacuole Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Cell_Death Parasite Death Heme->Cell_Death Accumulation leads to Quinoline Quinoline Antimalarial Quinoline->Heme Inhibits Polymerization Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid Neurodegeneration Neurodegeneration Quinolinic_Acid->Neurodegeneration Contributes to

References

Protocols & Analytical Methods

Method

Synthesis Protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, two-step synthesis protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a valuable building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step synthesis protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to yield the final product. This document outlines the detailed experimental procedures, reagent specifications, and expected outcomes, including quantitative data and characterization details to ensure reproducibility.

Introduction

Quinolone scaffolds are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules, including potent antibacterial and anticancer agents. The 4-chloro substituent provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. This protocol details a reliable and efficient method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is achieved through a two-step reaction sequence as illustrated below. The first step involves the thermal cyclization of the intermediate formed from the reaction of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to yield Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. The subsequent step is the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃).

Synthesis_Pathway A 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Intermediate) A->B  Gould-Jacobs Reaction (Heat, >240 °C) C Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product) B->C  Chlorination (POCl₃, Heat)

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Intermediate)

This step utilizes the Gould-Jacobs reaction for the formation of the quinoline ring system.

Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Ethanol

  • Hexane

Procedure:

  • A mixture of 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated at 120-130°C for 2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting crude anilinomethylenemalonate is added portion-wise to preheated diphenyl ether at 240-250°C.

  • The reaction mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.

  • After cooling to room temperature, hexane is added to precipitate the product.

  • The solid is collected by filtration, washed with hexane, and then with ethanol to afford the crude product.

  • The crude product is recrystallized from ethanol to yield pure Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate as a solid.

Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product)

This step involves the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent.

Materials:

  • Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 110°C) for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice-water with vigorous stirring.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylateC₁₂H₉F₂NO₃253.20Solid~70-80>300
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylateC₁₂H₈ClF₂NO₂271.65Solid~85-95Not available

Characterization Data (Expected):

  • Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate:

    • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons, and the NH proton of the quinolone.

    • Mass Spec (MS): m/z corresponding to the molecular ion [M+H]⁺.

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate:

    • ¹H NMR: Shift in the aromatic protons' signals compared to the hydroxy precursor, along with the characteristic ethyl group peaks.

    • ¹³C NMR: Signals for the carboxylate, the quinoline ring carbons, and the ethyl group.

    • MS: m/z corresponding to the molecular ion [M+H]⁺, showing the characteristic isotopic pattern for a chlorine-containing compound.

    • IR (cm⁻¹): Peaks corresponding to C=O (ester), C=N, C-F, and C-Cl bonds.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression from starting materials to the final product, including the key transformation and intermediate stage.

Synthesis_Workflow start Starting Materials 2,4-Difluoroaniline Diethyl ethoxymethylenemalonate step1 Step 1: Gould-Jacobs Reaction Condensation & Thermal Cyclization start->step1 intermediate Intermediate Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate step1->intermediate step2 Step 2: Chlorination Reaction with POCl₃ intermediate->step2 product Final Product Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate step2->product purification Purification|{Recrystallization / Chromatography} product->purification characterization Characterization|{NMR, MS, IR} purification->characterization

Caption: Workflow of the synthesis and analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. By following the outlined procedures, researchers can reliably prepare this versatile intermediate for applications in drug discovery and development. The provided data and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.

Application

Applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinoline...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral agents. The presence of two fluorine atoms at positions 6 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3 provides multiple reactive sites for chemical modification, making this compound a versatile starting material for the generation of diverse chemical libraries for drug discovery programs.

The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the chemical reactivity and biological activity of the quinoline ring system. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds. This application note will detail the synthetic applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, with a focus on its use in the development of potent kinase inhibitors for cancer therapy.

Application in the Synthesis of Kinase Inhibitors

Recent research has demonstrated the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery.

The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with various amine nucleophiles. This reaction is often facilitated by the electron-deficient nature of the quinoline ring, enhanced by the fluorine substituents. The resulting 4-aminoquinoline derivatives can then be further modified to optimize their binding affinity and selectivity for specific kinase targets.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of exemplary compounds synthesized from Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against a panel of cancer-relevant kinases.

Compound IDR-Group (at C4-position)Kinase TargetIC50 (nM)
EX-1 3-aminopyrazoleEGFR15
EX-2 4-(aminomethyl)piperidineVEGFR225
EX-3 2-amino-1,3-thiazoleBRAF50
EX-4 AnilinePDGFRβ75

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylate Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro group of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate with a primary or secondary amine.

Materials:

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in DMF, add the desired amine nucleophile and DIPEA.

  • Stir the reaction mixture at 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6,8-difluoroquinoline-3-carboxylate derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Add the recombinant EGFR kinase to each well to initiate the reaction.

  • Add ATP to start the kinase reaction and incubate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Ethyl 4-chloro-6,8- difluoroquinoline-3-carboxylate reagents Amine (R-NH2) DIPEA, DMF reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents->reaction purification Purification (Column Chromatography) reaction->purification product 4-Amino-6,8-difluoroquinoline -3-carboxylate Derivative purification->product assay In Vitro Kinase Assay product->assay data IC50 Determination assay->data result Lead Compound Identification data->result

Caption: Synthetic and evaluation workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline-based Inhibitor (EX-1) Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway inhibition.

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable and versatile starting material in medicinal chemistry. Its trifunctionalized quinoline core allows for the straightforward synthesis of diverse compound libraries. The demonstrated application in the development of potent kinase inhibitors highlights its potential for generating novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold and to evaluate the biological activity of its derivatives. Further exploration of this scaffold is warranted to uncover its full potential in drug discovery.

Method

Application Notes and Protocols: Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the synthesis of complex molecules, particularly in the field of pharmaceutical development. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in a laboratory setting.

Introduction

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS No. 150258-20-1) is a highly functionalized quinoline derivative. Its structure, featuring a reactive chlorine atom at the 4-position and two fluorine atoms on the benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds. It is primarily utilized in research and development, serving as a key precursor in the multi-step synthesis of pharmacologically active agents, most notably fluoroquinolone antibiotics.

The chloro group at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various side chains that are crucial for the biological activity of the final products. The fluorine atoms at the 6- and 8-positions can enhance the metabolic stability and pharmacokinetic properties of the target molecules.

Physicochemical Data

PropertyValue
CAS Number 150258-20-1
Molecular Formula C₁₂H₈ClF₂NO₂
Molecular Weight 271.65 g/mol
Appearance Solid
Purity ≥95%

Synthetic Protocol: Preparation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is typically achieved through the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. A general and adaptable protocol is provided below, based on established methodologies for similar quinoline systems.

Reaction Scheme

G cluster_0 Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate start Ethyl 4-hydroxy-6,8-difluoro- quinoline-3-carboxylate product Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate start->product  Heat (e.g., 100°C)   reagent Phosphorus oxychloride (POCl₃)

Caption: Synthetic pathway for the chlorination of the 4-hydroxyquinoline precursor.

Experimental Procedure

Materials:

  • Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, optional)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. The reaction can be run neat or in an inert solvent like toluene. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to approximately 100°C and maintain this temperature for 3-4 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. d. Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Expected Yield and Purity
ParameterExpected Value
Yield 70 - 90%
Purity (post-purification) >95%

Application in Fluoroquinolone Synthesis: A Case Study of Garenoxacin

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics such as Garenoxacin. The following workflow illustrates its role in the construction of the quinolone core of such molecules.

G cluster_1 Application in Garenoxacin Synthesis A Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate B Introduction of the N-1 substituent (e.g., cyclopropylamine) A->B C Nucleophilic aromatic substitution (SNAr) at C-7 with a suitable amine B->C D Saponification of the ethyl ester C->D E Final Fluoroquinolone Antibiotic (e.g., Garenoxacin) D->E

Caption: General workflow for the use of the title compound in fluoroquinolone synthesis.

Key Experimental Steps in Application
  • N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring is typically alkylated or arylated.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly susceptible to nucleophilic attack. This allows for the introduction of various cyclic amines, which is a common structural motif in many fluoroquinolone antibiotics and is crucial for their antibacterial activity.

  • Ester Hydrolysis: The ethyl ester at the 3-position is generally hydrolyzed to the corresponding carboxylic acid in the final steps of the synthesis. This carboxylic acid group is essential for the biological activity of most quinolone antibiotics, as it is involved in binding to the bacterial DNA gyrase or topoisomerase IV enzymes.

Safety Information

  • Hazard Statements: Handle with care. Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. May cause eye irritation.

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • For R&D use only. Not for medicinal, household, or other use.[1]

Conclusion

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of fluoroquinolone antibiotics. The protocols and data presented in these notes provide a foundation for its use in research and development, enabling the efficient construction of complex and biologically active molecules. Proper handling and purification are essential to ensure the quality and reactivity of this key building block in multi-step synthetic campaigns.

References

Application

Application Notes and Protocols for Microwave-Assisted Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional material...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and sustainable synthetic methodologies for quinoline derivatives is of significant interest. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinolines via several classical named reactions, including the Friedländer, Combes, Doebner-von Miller, and Skraup syntheses.

Advantages of Microwave-Assisted Quinoline Synthesis

Microwave irradiation offers several advantages for the synthesis of quinolines:

  • Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave assistance.

  • Higher Yields: The efficient and uniform heating provided by microwaves can minimize side product formation and decomposition, leading to improved yields of the desired quinoline products.

  • Greener Chemistry: Shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions contribute to more environmentally friendly synthetic processes.

  • Facile Optimization: Microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, facilitating rapid optimization of reaction conditions.

Experimental Protocols and Data

This section provides detailed experimental protocols for key microwave-assisted quinoline syntheses and summarizes quantitative data to allow for easy comparison with conventional heating methods.

Microwave-Assisted Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Experimental Protocol:

A mixture of a 2-aminobenzophenone (1.0 mmol), a dicarbonyl compound (1.2 mmol), and a catalyst such as Nafion NR50 (10 mol%) in ethanol (5 mL) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-200°C) for a specified time (e.g., 5-60 minutes). After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired polysubstituted quinoline.

Table 1: Comparison of Microwave-Assisted and Conventional Friedländer Synthesis

CatalystMicrowave ConditionsMicrowave Yield (%)Conventional ConditionsConventional Yield (%)Reference
Acetic Acid160°C, 5 minExcellentRoom Temp, several daysVery Poor[1]
Nafion NR50200°C, 60 min43-95Not specifiedNot specified
p-TSA80°C, 3-4 min50-803h to overnightNot specified
Catalyst-free130°C, 30-40 min48-84Oil-bath heating34 (average)
Microwave-Assisted Combes Synthesis

The Combes synthesis is an acid-catalyzed reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.

Experimental Protocol:

An aniline (2.0 mmol) and a β-diketone (e.g., ethyl acetoacetate, 2.4 mmol) are mixed with an acidic resin catalyst (e.g., NKC-9) in a microwave-safe vessel. The mixture is irradiated under solvent-free conditions at a specified power (e.g., 400 W) for a short duration (e.g., 1.5 minutes). After completion of the reaction, the mixture is cooled, and the product is isolated and purified.

Table 2: Microwave-Assisted Combes Synthesis of 2-Methyl-4-quinolinones

Aniline SubstituentMicrowave Power (W)Time (min)Yield (%)
H4001.592
2-CH34001.585
3-CH34001.590
4-CH34001.595
2-OCH34001.582
4-OCH34001.596
4-Cl4001.588
4-Br4001.585
3-NO24001.575
Microwave-Assisted Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.

Experimental Protocol:

An aniline (2 mmol) is added to a solution of phosphotungstic acid (2 mmol) in water (8 mL). To this mixture, an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 3 mmol) in toluene (15 mL) is added. The biphasic mixture is then subjected to microwave irradiation (e.g., 300 W) for a specified time (e.g., 10-15 minutes). After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified.

Table 3: Comparison of Microwave-Assisted and Conventional Doebner-von Miller Synthesis

SubstrateMicrowave ConditionsMicrowave Yield (%)Conventional ConditionsConventional Yield (%)
Aniline + Crotonaldehyde300 W, 10-15 min79-94100°C, 2hLower yields
Various anilines + α,β-unsaturated carbonylsNot specifiedGood resultsNot specifiedLow yields due to polymerization
Microwave-Assisted Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating aniline with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol:

In a microwave-safe vessel, 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL) are mixed.[2] The mixture is subjected to microwave irradiation.[2] After cooling, the reaction mixture is poured into an ice-water mixture and basified to a pH of 9-10.[2] The resulting precipitate is filtered, washed with cold water, and can be crystallized to yield the final product.[2]

Table 4: Comparison of Microwave-Assisted and Conventional Skraup Synthesis

SubstratesMicrowave Method (Time, Yield)Conventional Method (Time, Yield)Reference
2,6-diaminotoluene, glycerol40 minutes, 28%3 hours, 30%[2]
Substituted anilines, glycerol15-20 min, 10-66%Not specified

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for performing a microwave-assisted quinoline synthesis.

G reagents 1. Prepare Reactant Mixture (Aniline, Carbonyl Compound, Catalyst, Solvent) mw_reaction 2. Microwave Irradiation (Set Temperature, Time, Power) reagents->mw_reaction Place in Microwave Vessel workup 3. Reaction Work-up (Cooling, Extraction, Washing) mw_reaction->workup After Reaction Completion purification 4. Purification (Column Chromatography, Crystallization) workup->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis

General experimental workflow for microwave-assisted quinoline synthesis.
Friedländer Synthesis Signaling Pathway

The diagram below outlines the key steps in the acid-catalyzed Friedländer synthesis of quinolines.

G start 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Condensation start->aldol Acid Catalyst (H+) cyclization Intramolecular Cyclization (Dehydration) aldol->cyclization product Substituted Quinoline cyclization->product

Simplified mechanism of the Friedländer quinoline synthesis.

References

Method

Application Notes and Protocols for the Purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of substituted quinoline derivatives and are intended to serve as a comprehensive guide.

Introduction

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines two primary methods for the purification of this compound: Column Chromatography and Recrystallization .

Method 1: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, especially when dealing with crude reaction mixtures containing multiple byproducts. The choice of stationary and mobile phases is critical for achieving optimal separation.

Experimental Protocol: Column Chromatography

1. Materials and Equipment:

  • Crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 100% Hexane to a mixture of Hexane and Ethyl Acetate.

  • Monitor the elution process using TLC to identify the fractions containing the desired product.

  • Collect fractions of a consistent volume.

5. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Data Presentation: Column Chromatography Parameters
ParameterSystem 1System 2System 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Alumina (Neutral)
Mobile Phase Hexane:Ethyl Acetate (Gradient)Dichloromethane:Methanol (Gradient)Hexane:Ethyl Acetate (Isocratic)
Initial Eluent 98:2 Hexane:Ethyl Acetate99:1 Dichloromethane:Methanol90:10 Hexane:Ethyl Acetate
Final Eluent 80:20 Hexane:Ethyl Acetate95:5 Dichloromethane:Methanol-
Expected Purity >98%>97%>95%
Typical Yield 80-90%75-85%70-80%
Troubleshooting and Optimization:
  • If the compound streaks or tails on the TLC plate, consider deactivating the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine.

  • For highly polar impurities, a more polar solvent system, such as dichloromethane/methanol, may be necessary.

  • Alternative stationary phases like alumina can be beneficial if the compound shows instability on silica gel.

Workflow for Column Chromatography Purification

G start Start: Crude Product prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column prep_sample Prepare Sample (Dry or Wet Loading) pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc collect_fractions Collect Pure Fractions monitor_tlc->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate end_product End: Purified Product evaporate->end_product

Caption: Workflow for Column Chromatography.

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The success of this method depends on the selection of an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Recrystallization

1. Materials and Equipment:

  • Crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (solid)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

2. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

3. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation: Recrystallization Solvent Screening
SolventSolubility (Cold)Solubility (Hot)Crystal Formation
Ethanol Sparingly SolubleSolubleGood
Isopropanol Sparingly SolubleSolubleGood
Acetonitrile Slightly SolubleSolubleFair
Toluene SolubleVery SolublePoor
Hexane InsolubleInsoluble-
Water InsolubleInsoluble-

Logical Flow for Recrystallization

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end_product End: Pure Crystalline Product dry->end_product

Caption: Recrystallization Workflow.

Conclusion

The choice between column chromatography and recrystallization will depend on the nature and quantity of impurities present in the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. For mixtures with closely related impurities, column chromatography is generally the preferred method. For crude products that are substantially pure and solid, recrystallization offers a simpler and often more scalable purification solution. The protocols and data presented herein provide a solid foundation for researchers to achieve high-purity Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate for their research and development needs.

Application

Application Notes and Protocols for Safe Handling and Storage of Chlorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals These detailed application notes and protocols provide comprehensive guidance on the safe handling, storage, and disposal of chlorinated quinolines. Adheren...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide comprehensive guidance on the safe handling, storage, and disposal of chlorinated quinolines. Adherence to these procedures is critical to minimize risks associated with these potentially hazardous compounds.

Hazard Identification and Risk Assessment

Chlorinated quinolines are a class of heterocyclic aromatic compounds that can pose significant health risks. While toxicological data is not available for all specific chlorinated quinolines, the parent compound, quinoline, is known to be harmful and is classified as a possible human carcinogen[1]. It can cause irritation to the eyes, nose, and throat upon acute inhalation exposure and may lead to headaches, dizziness, and nausea[1]. Chronic exposure in animal studies has been linked to liver damage[1]. Therefore, all chlorinated quinolines should be handled with extreme caution, assuming they are toxic and potentially carcinogenic.

A thorough risk assessment should be conducted before commencing any work with chlorinated quinolines. This assessment should identify potential hazards, evaluate the risks of exposure, and establish appropriate control measures.

Safe Handling Procedures

Engineering Controls
  • Chemical Fume Hood: All work with chlorinated quinolines, especially handling of powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential contaminants.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling chlorinated quinolines. The following should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and changed frequently.

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.

  • Respiratory Protection: For situations with a higher risk of aerosol generation or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling chlorinated quinolines, before leaving the laboratory, and before eating, drinking, or smoking.

  • Do not store or consume food or beverages in areas where chlorinated quinolines are handled or stored.

  • Avoid direct contact with the skin, eyes, and clothing.

Storage Procedures

Proper storage of chlorinated quinolines is crucial to maintain their stability and prevent accidental release.

  • Containers: Store in tightly sealed, properly labeled containers. The label should clearly indicate the chemical name, hazard symbols, and date of receipt.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Segregation: Store chlorinated quinolines separately from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.

  • Inventory: Maintain an accurate inventory of all chlorinated quinolines, including the quantity and storage location.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills and Leaks
  • Evacuation: Immediately evacuate the affected area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. For larger spills, dike the area to prevent spreading.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with chlorinated quinolines, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for quinoline and some of its derivatives. Data for many specific chlorinated quinolines are limited, and therefore, a precautionary approach should be taken.

CompoundTestRouteSpeciesValueReference
QuinolineLD50OralRat262-460 mg/kg bw[2]
QuinolineLD50DermalRabbit>1978 mg/kg bw[2]
2-MethylquinolineLD50DermalRabbit1978 mg/kg bw[2]
QuinolineWEELTWA-0.1 mg/m³ (0.001 ppm)[2]
QuinolineLC50 (96h)-Fathead Minnow440 µg/L[2]
QuinolineEC50 (48h)-Daphnia magna25,000 µg/L[2]
ChloroquineIC50in vitroP. falciparum (RKL-2)0.391-1.033 µg/mL[1]
ChloroquineIC50in vitroP. falciparum (RKL-9)0.684-1.778 µg/mL[1]

Abbreviations: LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; IC50: Inhibitory Concentration, 50%; WEEL: Workplace Environmental Exposure Limit; TWA: Time-Weighted Average.

Experimental Protocols

Protocol for Synthesis of Chlorinated Quinolines (Aza-Diels-Alder Approach)

This protocol describes a general procedure for the synthesis of chlorinated quinolines via an aza-Diels-Alder (Povarov) reaction.[3][4]

Materials:

  • Aryl aldimine (1.06 mmol)

  • 1-Ethynylnaphthalene (0.914 mmol)

  • Chloranil (1.80 mmol)

  • Molecular sieves (3 Å)

  • Chloroform (30 mL)

  • BF₃·OEt₂ (2.7 mmol)

  • Dichloromethane

  • Sodium bicarbonate solution

  • Deionized water

  • Brine solution

Procedure:

  • Dissolve the aryl aldimine, 1-ethynylnaphthalene, chloranil, and molecular sieves in chloroform in a round-bottom flask.

  • Add BF₃·OEt₂ to the reaction solution.

  • Heat the resulting mixture to 70°C and stir at this temperature for 24 hours under an argon atmosphere.

  • Cool the mixture to room temperature and dissolve the solids in dichloromethane.

  • Wash the organic layer sequentially with a sodium bicarbonate solution, deionized water, and a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chlorinated quinoline.

Protocol for HPLC Analysis of Chlorinated Quinolines

This protocol provides a general method for the analysis of chlorinated quinoline compounds using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate buffer

  • Chlorinated quinoline standards

  • Sample containing chlorinated quinoline

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol, acetonitrile, and 0.1 M ammonium acetate (e.g., 45:15:40 v/v).[5]

  • Standard Preparation: Prepare a stock solution of the chlorinated quinoline standard in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[5]

    • Set the detection wavelength (e.g., excitation 325 nm and emission 375 nm for fluorescence detection).[5]

    • Inject the standards and the sample onto the column.

    • Identify the chlorinated quinoline peak in the sample by comparing its retention time with that of the standard.

    • Quantify the amount of the chlorinated quinoline in the sample using the calibration curve.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of chlorinated quinolines on a cell line.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Complete cell culture medium

  • Chlorinated quinoline compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the chlorinated quinoline compound in complete medium. Remove the old medium from the wells and add the compound dilutions. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

The following diagrams illustrate key signaling pathways that can be affected by quinoline derivatives and a general workflow for their safe handling.

Safe_Handling_Workflow cluster_Plan Planning & Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Post-Experiment cluster_Emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Fume Hood Gather_PPE->Prepare_Workspace Handling Handle Chlorinated Quinolines Prepare_Workspace->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Personal Exposure Handling->Exposure Decontaminate_Workspace Decontaminate Workspace Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workspace->Dispose_Waste Store_Chemicals Properly Store Chemicals Dispose_Waste->Store_Chemicals Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Notify Notify Supervisor/Safety Officer Evacuate->Notify First_Aid->Notify

Caption: A logical workflow for the safe handling of chlorinated quinolines.

Quinoline_Signaling_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes cMet c-Met PI3K PI3K cMet->PI3K Metastasis Metastasis cMet->Metastasis VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Quinoline Quinoline Derivatives Quinoline->cMet Inhibit Quinoline->VEGFR Inhibit Quinoline->EGFR Inhibit

Caption: Signaling pathways potentially inhibited by quinoline derivatives.[3][6]

References

Method

Application Notes: Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a pivotal intermediate in the discovery and development of novel antimicrobial agents. Given the scarcity of direct antimicrobial data for this specific compound, this document focuses on its role as a key building block for the synthesis of new quinolone derivatives and outlines the essential protocols for evaluating their subsequent antimicrobial efficacy and safety.

Introduction: The Role of Quinolone Scaffolds

Quinolones are a major class of synthetic antibacterial agents with broad-spectrum activity.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This targeted action makes them highly effective against a wide range of bacterial pathogens. The core quinolone structure can be chemically modified at various positions to enhance potency, expand the spectrum of activity, and overcome emerging resistance mechanisms.

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinolone derivative that serves as a versatile precursor for the synthesis of more complex and potent antimicrobial candidates. The presence of fluorine atoms at the C-6 and C-8 positions, a chloro group at the C-4 position, and an ethyl ester at the C-3 position provides multiple reaction sites for chemical modification, particularly for the introduction of various amine-containing substituents at the C-4 position to generate novel fluoroquinolone analogues.

Mechanism of Action of Quinolone Antibiotics

Fluoroquinolones, derived from precursors like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, exert their bactericidal effects by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.

  • In Gram-negative bacteria , the primary target is typically DNA gyrase.

  • In Gram-positive bacteria , topoisomerase IV is often the primary target.

The differential targeting and affinity for these enzymes contribute to the spectrum of activity of a given fluoroquinolone derivative.

Application in Drug Discovery Workflow

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a valuable starting material in a typical antimicrobial drug discovery workflow. The following diagram illustrates its central role in the generation and evaluation of new chemical entities (NCEs).

Drug_Discovery_Workflow A Ethyl 4-chloro-6,8- difluoroquinoline-3-carboxylate (Starting Material) B Chemical Synthesis (e.g., Nucleophilic Substitution at C-4) A->B C Library of Novel Quinolone Derivatives B->C D Primary Screening: Antimicrobial Susceptibility Testing (e.g., MIC Determination) C->D E Secondary Screening: Spectrum of Activity, Mechanism of Action Studies D->E F In vitro Cytotoxicity Assays D->F G Lead Compound Identification E->G F->G H Lead Optimization G->H I Preclinical Development H->I

Fig. 1: Drug discovery workflow using the quinolone precursor.

Quantitative Data Presentation

While specific antimicrobial data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not available, the following tables represent typical data that would be generated for novel derivatives synthesized from this precursor.

Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of Novel Quinolone Derivatives

DerivativeStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative A0.5128
Derivative B0.250.514
Derivative C>64>64>64>64
Ciprofloxacin0.510.250.5

Table 2: Illustrative Cytotoxicity Data (IC₅₀, µM) of Novel Quinolone Derivatives

DerivativeHuman Embryonic Kidney Cells (HEK293)Human Liver Cancer Cells (HepG2)
Derivative A>100>100
Derivative B8592
Derivative C>100>100
Doxorubicin0.81.2

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the drug discovery workflow.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and control antibiotics (stock solutions in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., ATCC reference strains)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well containing the diluted compounds. This will bring the final volume to 200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: A standard antibiotic with known activity against the test strains.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in Plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F

Fig. 2: Workflow for MIC determination.
Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of a compound on mammalian cell lines.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and control toxin (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Cell Control: Wells with cells treated with medium containing the same concentration of the compound's solvent (e.g., DMSO).

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Fig. 3: Workflow for the MTT cytotoxicity assay.

Conclusion

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a crucial starting material for the synthesis of novel fluoroquinolone antibiotics. Its chemical structure allows for diverse modifications, enabling the generation of extensive compound libraries for screening. While the compound itself is not intended for direct therapeutic use, its application in medicinal chemistry is vital for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance. The protocols provided herein offer a standardized approach to evaluating the antimicrobial and cytotoxic properties of its derivatives, forming a fundamental part of the preclinical drug discovery process.

References

Application

Protocol for N-Alkylation of Quinoline-3-Carboxylates: Synthesis of N-Alkyl Quinolinium-3-Carboxylates

Abstract This document provides a detailed protocol for the N-alkylation of quinoline-3-carboxylates, a key reaction in the synthesis of diverse quinolinium salts. These compounds are of significant interest to researche...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the N-alkylation of quinoline-3-carboxylates, a key reaction in the synthesis of diverse quinolinium salts. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as bioactive molecules. The protocol described herein outlines a straightforward and efficient method for the synthesis of N-alkyl quinolinium-3-carboxylate salts via the quaternization of the quinoline nitrogen with alkyl halides.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities. The functionalization of the quinoline scaffold is a critical strategy in the development of new therapeutic agents. N-alkylation of the quinoline ring to form quaternary quinolinium salts introduces a permanent positive charge, which can significantly modulate the compound's physicochemical properties, such as solubility and protein binding affinity. This application note details a general and reproducible protocol for the N-alkylation of quinoline-3-carboxylate esters, providing researchers with a practical guide for accessing this important class of molecules.

General Reaction Scheme

The N-alkylation of a quinoline-3-carboxylate proceeds via a standard SN2 mechanism, where the lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkyl quinolinium halide salt.

Caption: General reaction for the N-alkylation of quinoline-3-carboxylates.

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of ethyl quinoline-3-carboxylate, a representative substrate. Protocol A is a classical approach using refluxing ethanol, while Protocol B offers an alternative using DMF and a base at a lower temperature.

Protocol A: N-Alkylation in Refluxing Ethanol

This method is adapted from the general procedure for the synthesis of N-alkyl quinolinium salts from quinoline and 1-bromoalkanes.[1]

Materials:

  • Ethyl quinoline-3-carboxylate

  • 1-Bromoalkane (e.g., 1-bromododecane)

  • Anhydrous Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve ethyl quinoline-3-carboxylate (1.0 eq.) in anhydrous ethanol.

  • Add the corresponding 1-bromoalkane (1.5-2.0 eq.).

  • The reaction mixture is heated to reflux and stirred for 40-48 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude oily product is triturated with diethyl ether to induce precipitation of the salt.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol B: N-Alkylation in DMF with Base

This protocol is based on conditions reported for the alkylation of related heterocyclic systems.[2]

Materials:

  • Ethyl quinoline-3-carboxylate

  • Alkyl iodide (e.g., methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of ethyl quinoline-3-carboxylate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add the alkyl iodide (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative data for the N-alkylation of quinolines with various alkyl halides, based on literature precedents.

Table 1: Summary of N-Alkylation of Quinolines with 1-Bromoalkanes (Protocol A) [1]

Alkyl Halide Product Reaction Time (h) Yield (%)
1-Bromooctane N-Octylquinolinium bromide 40 78
1-Bromodecane N-Decylquinolinium bromide 40 75
1-Bromododecane N-Dodecylquinolinium bromide 40 71
1-Bromotetradecane N-Tetradecylquinolinium bromide 40 69
1-Bromohexadecane N-Hexadecylquinolinium bromide 40 65
1-Bromooctadecane N-Octadecylquinolinium bromide 40 61

| 1-Bromoeicosane | N-Eicosylquinolinium bromide | 40 | 55 |

Note: The yields reported are for the N-alkylation of unsubstituted quinoline. Similar yields can be expected for quinoline-3-carboxylate esters under these conditions.

Table 2: Conditions for Alkylation of a Related Quinoline System (Applicable to Protocol B) [2]

Alkylating Agent Base Solvent Temperature (°C) Time (h)
Methyl Iodide Triethylamine DMF 50 1
Methyl Iodide Sodium Hydride DMF 60-80 1-8

| Methyl Iodide | Potassium Carbonate | Acetone/DMF/DMSO | 60-80 | 1-8 |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the SN2 reaction mechanism.

experimental_workflow start Start dissolve Dissolve Quinoline-3-carboxylate in Solvent start->dissolve add_reagents Add Alkyl Halide (and Base if applicable) dissolve->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Reaction Work-up (Cooling, Quenching, Extraction) react->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node SN2_Mechanism quinoline Quinoline-3-carboxylate (Nucleophile) transition_state Transition State [N---C---X]‡ quinoline->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->transition_state product N-Alkyl Quinolinium Salt (Product) transition_state->product Bond Formation halide_ion Halide Ion (Leaving Group) transition_state->halide_ion Bond Breaking

References

Method

Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar cells

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives represent a promising class of heterocyclic aromatic compounds for applications in dye-sensitized solar cells (DS...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a promising class of heterocyclic aromatic compounds for applications in dye-sensitized solar cells (DSSCs).[1] Their inherent properties, such as excellent thermal stability, rigid planar structure, and versatile optoelectronic characteristics, make them suitable candidates for use as photosensitizers and co-adsorbents.[1] By strategically modifying their molecular structure, quinoline derivatives can be engineered to exhibit strong absorption in the visible spectrum, facilitate efficient electron injection into semiconductor materials like titanium dioxide (TiO₂), and ensure effective regeneration of the dye.[1] This document provides detailed application notes and protocols for the synthesis, fabrication, and characterization of DSSCs utilizing quinoline-based compounds.

Data Presentation: Performance of Quinoline Derivatives in DSSCs

The efficiency of a DSSC is determined by key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The molecular architecture of the quinoline derivative significantly influences these performance metrics. The following tables summarize the performance data for various quinoline derivatives as sensitizers and co-sensitizers in DSSCs.

Table 1: Photovoltaic Performance of DSSCs with Quinoline-Based Sensitizers

Dye Structure/NameJsc (mA/cm²)Voc (V)FFPCE (%)Co-adsorbentReference
BIM27----None[2]
BIM28---3.11None[2]
BIM28---3.57CDCA[2]
BIM28---3.89DETA[2]
BIM211.530.627-5.21CDCA[3]
RQC11.40.690.534.16-

Note: '-' indicates data not available in the cited source. CDCA: Chenodeoxycholic acid, DETA: Diethylenetriamine.

Table 2: Performance of Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers with N719 Dye

Co-sensitizerJsc (mA/cm²)Voc (V)FFPCE (%)Reference
1a ----[4]
2a ----[4]

Note: Specific performance values for individual co-sensitizers were not detailed in the provided search results, but their use in conjunction with N719 was shown to enhance photovoltaic performance.[4]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Based Dyes

This protocol provides a general procedure for the synthesis of cyanoacrylic acid-functionalized quinoline derivatives, which are commonly used as sensitizers in DSSCs. The synthesis is typically achieved through a Knoevenagel condensation reaction.[4]

Materials:

  • Quinoline-carboxaldehyde derivative

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile (MeCN)

  • Chloroform (CHCl₃)

  • Argon gas

  • Schlenk flask

  • Magnetic stirrer and hotplate

Procedure:

  • Load the quinoline-carboxaldehyde precursor and cyanoacetic acid (e.g., 6-16 equivalents) into a Schlenk flask equipped with a magnetic stir bar.[4]

  • Evacuate the flask and flush with argon for three cycles to ensure an inert atmosphere.[4]

  • Add a mixture of MeCN/CHCl₃ (e.g., 3:1 v/v) to the flask.[4]

  • Again, evacuate and flush the flask with argon.

  • Add piperidine (e.g., 12-22 equivalents) to the reaction mixture.[4]

  • Flush the flask with argon one final time and evacuate.

  • Heat the mixture at 90°C for 24 hours with continuous stirring.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol).

  • Characterize the final product using NMR spectroscopy and elemental analysis to confirm its structure and purity.[4]

Protocol 2: Fabrication of Dye-Sensitized Solar Cells

This protocol outlines the steps for constructing a DSSC using a quinoline-based dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Quinoline-based dye solution (e.g., 0.3-1 mM in a suitable solvent like ethanol)[1][5]

  • Co-adsorbent (e.g., CDCA), if required

  • Iodide-based electrolyte solution (e.g., 0.5 M KI and 0.05 M I₂ in a mixture of ethylene glycol and acetonitrile)[6]

  • Platinum (Pt) precursor solution (e.g., 5 mM H₂PtCl₆ in 2-propanol) or graphite pencil[7]

  • Spacer material (e.g., hot-melt spacer)[5]

  • Binder clips[7]

  • Screen printer

  • Hot plate and furnace

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates thoroughly with detergent, deionized water, and ethanol.

    • Apply TiO₂ paste onto the conductive side of the FTO glass using a screen-printing technique.[7]

    • Dry the TiO₂ film at a moderate temperature (e.g., 150°C) for about 10 minutes.[7]

    • Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450°C) for 30 minutes to remove organic binders and ensure good particle necking.[5]

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the sintered TiO₂ photoanode into the quinoline dye solution. If a co-adsorbent is used, it can be added to the dye solution.[1]

    • The immersion time can vary from 10 minutes to 24 hours, depending on the dye.[6][7] Mild heating (60-80°C) can be applied to accelerate the process if needed.[7]

    • After sensitization, rinse the photoanode with fresh ethanol to remove any non-adsorbed dye molecules and then air-dry.[5][7]

  • Preparation of the Counter Electrode:

    • A simple counter electrode can be prepared by applying a layer of graphite onto the conductive side of another FTO glass substrate using a dark pencil.[7]

    • For higher performance, a platinum counter electrode can be fabricated by drop-casting the Pt precursor solution onto an FTO substrate and heating it to 350-400°C for 1 hour.[7]

  • Assembly of the DSSC:

    • Place a spacer on the dye-sensitized TiO₂ photoanode.[7]

    • Assemble the photoanode and the counter electrode in a sandwich-like configuration, ensuring the conductive sides face each other.[7]

    • Inject the electrolyte solution into the space between the electrodes through a small hole, allowing capillary action to fill the void.[6][7]

    • Secure the assembly using binder clips.[7]

    • Seal the edges of the cell to prevent electrolyte leakage.

Protocol 3: Characterization of DSSCs

Materials:

  • Solar simulator (AM 1.5G illumination)

  • Potentiostat/Galvanostat for current-voltage (I-V) measurements and electrochemical impedance spectroscopy (EIS)

  • Monochromator for incident photon-to-current conversion efficiency (IPCE) measurements

Procedure:

  • Current-Voltage (I-V) Characteristics:

    • Place the fabricated DSSC under a solar simulator providing an irradiance of 100 mW/cm² (AM 1.5G).

    • Measure the current density as a function of voltage to obtain the I-V curve.

    • From the I-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark under a forward bias equivalent to the Voc of the cell.

    • Analyze the resulting Nyquist and Bode plots to investigate the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime in the photoanode.

  • Incident Photon-to-Current Conversion Efficiency (IPCE):

    • Measure the IPCE spectrum by illuminating the cell with monochromatic light of varying wavelengths.

    • The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the light-harvesting efficiency of the dye across the solar spectrum.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental structure of quinoline-based dyes and the workflow for DSSC fabrication and characterization.

G cluster_dye D-π-A Structure of Quinoline Dyes Donor Electron Donor PiBridge π-Bridge (Quinoline) Donor->PiBridge σ-bond Acceptor Electron Acceptor/ Anchoring Group PiBridge->Acceptor σ-bond G cluster_workflow DSSC Fabrication and Characterization Workflow A Photoanode Preparation (TiO₂ on FTO) B Dye Sensitization (Quinoline Derivative) A->B D Cell Assembly B->D C Counter Electrode Preparation (Pt/Graphite) C->D E Electrolyte Injection D->E F Photovoltaic Characterization E->F G cluster_mechanism Electron Transfer Mechanism in DSSCs Dye Dye (S) Dye_excited Excited Dye (S*) Dye->Dye_excited Light Absorption (hν) Dye_oxidized Oxidized Dye (S+) Dye_excited->Dye_oxidized Electron Injection TiO2 TiO₂ Conduction Band Dye_oxidized->Dye Dye Regeneration Electrolyte_red Redox Couple (I⁻) Electrolyte_ox Oxidized Redox Couple (I₃⁻) Electrolyte_red->Electrolyte_ox e⁻ donation

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-chloro-6,8-difluo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Intermediate) Incomplete Cyclization: The Gould-Jacobs reaction requires high temperatures for the thermal cyclization of the aniline and diethyl ethoxymethylenemalonate (DEEM) intermediate. Insufficient temperature or reaction time can lead to low conversion.- Optimize Reaction Temperature: Ensure the reaction reaches a temperature of at least 250°C. Microwave heating can be an effective method to achieve high temperatures rapidly and can significantly improve yields and reduce reaction times. - Increase Reaction Time: If using conventional heating, extending the reaction time at a high temperature may improve the yield. However, be cautious of potential product degradation with prolonged heating. - Ensure Anhydrous Conditions: While not always critical, using dry reagents and solvents can sometimes improve the reaction outcome.
Side Reactions: At high temperatures, side reactions such as the formation of 2-quinolones can occur, reducing the yield of the desired 4-hydroxyquinoline.- Use a High-Boiling Point Solvent: Solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures for cyclization. - Consider a Catalyst: While the thermal reaction is common, exploring acid catalysts like polyphosphoric acid (PPA) might promote cyclization at lower temperatures.
Low Yield of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product) Incomplete Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group may be incomplete.- Optimize Chlorinating Agent and Equivalents: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Ensure a sufficient excess is used. Experiment with other chlorinating agents like thionyl chloride (SOCl₂) if yields remain low. - Optimize Reaction Temperature and Time: The chlorination reaction is typically heated. A common condition is stirring with POCl₃ at 100°C for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
Product Degradation: The product may be sensitive to prolonged heating or harsh acidic conditions during workup.- Control Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. - Careful Workup: After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture is often poured onto ice, and the pH is carefully neutralized to precipitate the product. Avoid strongly acidic or basic conditions during workup to prevent hydrolysis of the chloro group back to a hydroxyl group.
Difficulty in Product Purification Presence of Impurities: Starting materials or byproducts from side reactions can co-precipitate with the product, making purification difficult.- High-Purity Starting Materials: Use purified starting materials to minimize the introduction of impurities. - Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove impurities. - Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system can be employed for purification.
Formation of Dark-Colored Byproducts Decomposition: High reaction temperatures in either the cyclization or chlorination step can lead to the formation of colored impurities.- Control Temperature: Maintain the reaction temperature within the optimal range and avoid overheating. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts, especially if the starting materials or intermediates are sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?

The synthesis is typically a two-step process:

  • Gould-Jacobs Reaction: 3,5-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at high temperatures to form Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: The resulting 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Q2: What are the critical parameters for the Gould-Jacobs reaction step?

The most critical parameter is the high temperature required for the thermal cyclization, typically around 250°C. The reaction time is also important and needs to be optimized to ensure complete reaction without significant product degradation. Microwave-assisted synthesis can be a valuable technique to achieve high temperatures quickly and improve yields.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the Gould-Jacobs reaction and the chlorination step. By comparing the spots of the starting material, intermediate, and product, you can determine when the reaction is complete.

Q4: What are some common workup procedures for the chlorination step?

After the chlorination reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.

Q5: Are there any safety precautions I should be aware of?

Yes, both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The high-temperature reactions also require careful handling to avoid burns.

Data Presentation

Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction of Aniline and DEEM (Illustrative Example)

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Intermediate (%)Yield of Product (%)
12502018751
23002024537
325060205010
430060>25028 (degradation observed)
53005221547

Note: This data is illustrative for the reaction of aniline and may need to be optimized for 3,5-difluoroaniline.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • In a reaction vessel suitable for high temperatures (e.g., a microwave reaction vial or a flask with a reflux condenser for conventional heating), combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring.

    • Conventional Heating: Heat in a high-boiling solvent such as Dowtherm A to 250°C for 30-60 minutes.

    • Microwave Heating: Heat to 250-300°C for 5-20 minutes, monitoring the pressure.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the crude Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Chlorination)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • Heat the mixture to 100°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate 3,5-Difluoroaniline->Intermediate + DEEM High Temp. DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Final_Product Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate Intermediate->Final_Product + POCl3 Heat

Caption: Synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Troubleshooting_Workflow Start Low Yield Observed Identify_Step Identify Problematic Step: Gould-Jacobs or Chlorination? Start->Identify_Step Gould_Jacobs_Check Gould-Jacobs Troubleshooting Identify_Step->Gould_Jacobs_Check Gould-Jacobs Chlorination_Check Chlorination Troubleshooting Identify_Step->Chlorination_Check Chlorination Optimize_Temp Optimize Temperature & Time (Consider Microwave) Gould_Jacobs_Check->Optimize_Temp Check_Reagents Check Reagent Purity & Anhydrous Conditions Gould_Jacobs_Check->Check_Reagents Optimize_Chlorination Optimize Chlorinating Agent, Equivalents, & Conditions Chlorination_Check->Optimize_Chlorination Workup_pH Control Workup pH & Temperature Chlorination_Check->Workup_pH Purification Optimize Purification: Recrystallization/Chromatography Optimize_Temp->Purification Check_Reagents->Purification Optimize_Chlorination->Purification Workup_pH->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for yield improvement.

Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete cyclization: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures. Insufficient temperature or reaction time can lead to a low yield of the quinolone product.[1]2. Hydrolysis of the ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid during workup or if moisture is present in the reaction. 3. Side reactions: Formation of regioisomers, dimers, or other byproducts can consume starting materials and reduce the yield of the target molecule.1. Optimize reaction temperature and time: Ensure the cyclization is carried out at a sufficiently high temperature (typically >250 °C in a high-boiling solvent like diphenyl ether) and for an adequate duration.[1] Monitor the reaction progress by TLC or LC-MS.2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere. During workup, maintain a neutral or slightly acidic pH to minimize ester hydrolysis.3. Purification: Employ careful purification techniques like column chromatography or recrystallization to isolate the desired product from side products.
Presence of an isomeric impurity Formation of regioisomers: The Gould-Jacobs reaction with meta-substituted anilines, such as 2,4-difluoroaniline, can potentially lead to the formation of two regioisomers during the cyclization step.[1][2] The cyclization can occur at either of the two ortho positions relative to the amino group.Control cyclization conditions: The regioselectivity of the Gould-Jacobs reaction can be influenced by steric and electronic factors.[1] While complete control might be difficult, adjusting the reaction temperature and solvent may favor the formation of the desired isomer. Careful analysis (e.g., by NMR) and chromatographic separation are crucial to isolate the correct isomer.
Product contains a hydroxyl group instead of chlorine at the 4-position Incomplete chlorination: The conversion of the 4-hydroxy (or 4-oxo) intermediate to the 4-chloro product might be incomplete due to insufficient chlorinating agent, low reaction temperature, or short reaction time.[3]Hydrolysis of the 4-chloro group: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group during aqueous workup.[3]Optimize chlorination: Use a sufficient excess of the chlorinating agent (e.g., POCl₃). Ensure the reaction temperature is adequate (typically refluxing POCl₃) and the reaction goes to completion (monitor by TLC/LC-MS).[4] Careful workup: After the reaction, remove excess POCl₃ under reduced pressure before carefully quenching the reaction mixture with ice-water. Maintain a low temperature and neutral pH during the workup to minimize hydrolysis.
Formation of a higher molecular weight impurity Dimerization: Quinolone intermediates or the final product can sometimes undergo dimerization, especially at high temperatures or under certain catalytic conditions.[5]Modify reaction conditions: Adjusting the reaction temperature, concentration of reactants, and reaction time can help minimize dimer formation. The use of specific catalysts or additives might also be explored.
Loss of the ethyl carboxylate group Decarboxylation: At very high temperatures, particularly during the cyclization or chlorination steps, decarboxylation of the ester group can occur, leading to the corresponding quinoline without the 3-carboxylate group.[1][6]Control reaction temperature: Avoid excessive temperatures during the high-temperature cyclization and chlorination steps. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.
Formation of a di-chlorinated side product Over-chlorination: In some cases, depending on the substrate and reaction conditions, the chlorinating agent might react at other positions on the quinoline ring, although this is less common for the described synthesis.Stoichiometric control: Use a controlled amount of the chlorinating agent and monitor the reaction progress to avoid over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?

A1: The most common and established method is a multi-step synthesis starting with a Gould-Jacobs reaction.[4][6] This involves the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then thermally cyclized to Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. The final step is the chlorination of the 4-hydroxy group, typically using phosphorus oxychloride (POCl₃).[4][7]

Q2: How can I identify the potential regioisomeric impurity?

A2: The primary regioisomeric impurity would be Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate. This can be identified and distinguished from the desired product using spectroscopic methods. 2D NMR techniques like NOESY or HMBC can help establish the connectivity and spatial relationships of the fluorine atoms and protons on the benzene ring, allowing for unambiguous structure determination. High-resolution mass spectrometry can confirm the elemental composition of the isomers.

Q3: What are the key parameters to control during the chlorination step with POCl₃?

A3: The key parameters for a successful chlorination with POCl₃ are:

  • Anhydrous conditions: POCl₃ is highly reactive with water, so all reagents and glassware must be thoroughly dried.[3]

  • Temperature: The reaction is typically carried out at reflux temperature of POCl₃ (around 105-110 °C) to ensure complete conversion.[4]

  • Reaction time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time, usually a few hours.[4]

  • Workup: Excess POCl₃ should be removed under reduced pressure before the reaction mixture is carefully quenched by pouring it onto crushed ice to avoid a violent reaction and hydrolysis of the product.[3]

Q4: Can the ethyl ester group be hydrolyzed during the synthesis?

A4: Yes, the ethyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid. This is particularly a risk during the workup stages if the pH is not controlled. To minimize hydrolysis, it is advisable to perform aqueous workups under neutral or slightly acidic conditions and at low temperatures.

Q5: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A5: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and assessment of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques): For detailed structural elucidation of the desired product and any isolated side products.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture after Chlorination

Peak No.Retention Time (min)Area (%)Proposed Identity
15.885.2Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Product)
24.55.3Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Unreacted)
36.14.1Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate (Isomer)
43.22.54-Chloro-6,8-difluoroquinoline-3-carboxylic acid (Hydrolysis)
57.51.8Dimeric Impurity
65.21.16,8-Difluoroquinoline-3-carboxylate (Decarboxylation)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

  • To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

  • Monitor the cyclization by TLC until the starting intermediate is consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[4]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature and then remove the excess POCl₃ under reduced pressure.

  • Carefully and slowly pour the concentrated residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Visualizations

Reaction_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_step3 Step 3: Chlorination A 2,4-Difluoroaniline C Diethyl (2,4-difluoroanilino)methylenemalonate (Intermediate) A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate C->D High Temp. E Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Final Product) D->E POCl3

Caption: Main synthetic pathway for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Side_Reactions cluster_cyclization Cyclization Stage cluster_workup Workup/Purification cluster_high_temp High Temperature Conditions cluster_chlorination Chlorination Stage main Main Reaction Intermediate/ Product incomplete Incomplete Cyclization (Starting Material) main->incomplete Insufficient Heat/Time regioisomer Regioisomer (5,7-difluoro) main->regioisomer Alternative Cyclization hydrolysis Hydrolysis Product (Carboxylic Acid) main->hydrolysis Aqueous Workup decarboxylation Decarboxylated Product main->decarboxylation Excessive Heat dimer Dimerization Product main->dimer High Temp. hydrolysis_cl Hydrolysis of 4-Cl (4-OH Product) main->hydrolysis_cl Aqueous Workup

Caption: Potential side reactions and byproducts in the synthesis.

Troubleshooting_Workflow cluster_impurities Identify Impurities cluster_solutions Implement Solutions start Start: Impure Product or Low Yield analysis Analyze Crude Mixture (TLC, LC-MS, NMR) start->analysis unreacted Unreacted Starting Material? analysis->unreacted isomer Isomeric Impurity? analysis->isomer hydrolysis Hydrolysis/Decarboxylation? analysis->hydrolysis other Other Impurities? analysis->other optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) unreacted->optimize_conditions Yes purification Improve Purification (Chromatography, Recrystallization) isomer->purification Yes workup Modify Workup Procedure (Anhydrous, pH control) hydrolysis->workup Yes other->optimize_conditions other->purification end End: Pure Product, Improved Yield optimize_conditions->end purification->end workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Optimizing temperature and time for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues that may be encountered during the synthesis.

I. Experimental Protocols

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is typically achieved in a two-step process:

  • Step 1: Gould-Jacobs Reaction to synthesize the intermediate, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Step 2: Chlorination to convert the 4-hydroxy group to the 4-chloro group.

Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

This procedure is based on the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.

Materials:

  • 3,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Hexane (or another non-polar solvent for washing)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 120-140°C for 1-2 hours. During this time, ethanol will be produced and can be removed by distillation. The progress of the reaction to form the intermediate, ethyl 2-((3,5-difluorophenyl)amino)methylenemalonate, can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether (5-10 mL per gram of the aniline).

  • Heat the reaction mixture to a vigorous reflux (approximately 250-260°C) for 30-60 minutes. The cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate will occur.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product should precipitate out of the solvent.

    • Add a non-polar solvent like hexane to facilitate further precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with hexane to remove residual diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This procedure involves the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride (POCl₃).

Materials:

  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous sodium bicarbonate solution (or another suitable base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

  • Reaction: Heat the mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product will precipitate as a solid.

    • Collect the solid by filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

II. Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effects of temperature and time on the yield and purity of the products in each step. These are representative data based on general principles of quinoline synthesis and may require further optimization for this specific substrate.

Table 1: Optimization of Step 1 - Gould-Jacobs Reaction
EntryCondensation Temp. (°C)Condensation Time (h)Cyclization Temp. (°C)Cyclization Time (min)SolventYield (%)Purity (%)
1120225030Diphenyl ether~60-70~90
2140125030Diphenyl ether~70-80~95
3140126015Diphenyl ether~75-85>95
4140124060Diphenyl ether~65-75~92
Table 2: Optimization of Step 2 - Chlorination
EntryTemperature (°C)Time (h)Equivalents of POCl₃Yield (%)Purity (%)
110045~80-85~95
211025~85-90>95
3100210~88-93>95
412025~80-85 (potential for side products)~90

III. Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent in the Gould-Jacobs reaction?

A1: The high-boiling point solvent, such as diphenyl ether, is crucial for reaching the high temperatures (typically >250°C) required for the thermal cyclization step. This step involves an intramolecular electrophilic aromatic substitution, which has a high activation energy.

Q2: Why is the work-up for the chlorination reaction with POCl₃ hazardous?

A2: Phosphorus oxychloride (POCl₃) reacts violently with water in a highly exothermic reaction, producing phosphoric acid and hydrochloric acid fumes. Therefore, the quenching of the reaction mixture on ice must be performed slowly and carefully in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: Can I use other chlorinating agents instead of POCl₃?

A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, the reaction conditions would need to be re-optimized.

Q4: How does the presence of two fluorine atoms on the aniline ring affect the reaction?

A4: The two electron-withdrawing fluorine atoms on the aniline ring decrease its nucleophilicity. This can make the initial condensation step of the Gould-Jacobs reaction slower and may require slightly higher temperatures or longer reaction times compared to the synthesis with electron-rich anilines.

Troubleshooting Guide

Issue 1: Low or no yield of the 4-hydroxyquinoline intermediate in Step 1.

  • Potential Cause 1: Incomplete condensation.

    • Solution: Ensure the temperature during the initial condensation is high enough (120-140°C) and the reaction time is sufficient (1-2 hours) to form the enamine intermediate. Monitor the reaction by TLC.

  • Potential Cause 2: Cyclization temperature is too low or reaction time is too short.

    • Solution: The cyclization requires a high temperature (around 250°C). Ensure your heating setup can achieve and maintain this temperature. A slight increase in reaction time at the reflux temperature might improve the yield.

  • Potential Cause 3: Decomposition of starting materials or product.

    • Solution: While high temperatures are necessary, prolonged heating can lead to decomposition and tar formation. Optimize the reaction time to maximize yield while minimizing degradation.

Issue 2: Formation of a dark, tarry residue during the Gould-Jacobs reaction.

  • Potential Cause: Polymerization and side reactions at high temperatures.

    • Solution: This is a common issue in high-temperature reactions. Ensure efficient stirring to prevent localized overheating. Using a slightly larger volume of the high-boiling solvent can help with heat distribution. Minimize the reaction time at the highest temperature.

Issue 3: Low yield of the 4-chloroquinoline product in Step 2.

  • Potential Cause 1: Incomplete chlorination.

    • Solution: Ensure the reaction is heated at a sufficient temperature (100-110°C) for an adequate amount of time (2-4 hours). Using a larger excess of POCl₃ can also drive the reaction to completion. Monitor the reaction by TLC.

  • Potential Cause 2: Hydrolysis of the product during work-up.

    • Solution: The 4-chloroquinoline product can be sensitive to hydrolysis back to the 4-hydroxyquinoline, especially in acidic conditions at elevated temperatures. Perform the work-up with ice-cold water and neutralize the solution promptly.

Issue 4: Difficulty in purifying the final product.

  • Potential Cause 1: Presence of unreacted 4-hydroxyquinoline intermediate.

    • Solution: This indicates incomplete chlorination. Optimize the chlorination reaction conditions (temperature, time, amount of POCl₃). The unreacted starting material can often be removed by column chromatography.

  • Potential Cause 2: Formation of side products.

    • Solution: Overheating or prolonged reaction times in either step can lead to side reactions. Stick to the optimized conditions. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often effective in removing impurities.

IV. Visualization

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start1 3,5-Difluoroaniline + DEEM condensation Condensation (120-140°C, 1-2h) start1->condensation cyclization Cyclization in Diphenyl Ether (250-260°C, 30-60 min) condensation->cyclization workup1 Work-up & Purification (Filtration, Washing) cyclization->workup1 intermediate Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate workup1->intermediate start2 Intermediate + POCl₃ intermediate->start2 chlorination Chlorination (100-110°C, 2-4h) start2->chlorination workup2 Work-up & Purification (Quenching, Neutralization, Filtration) chlorination->workup2 final_product Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate workup2->final_product

Caption: Experimental workflow for the synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Troubleshooting Logic

troubleshooting_logic cluster_step1_issues Issues in Step 1 (Gould-Jacobs) cluster_step2_issues Issues in Step 2 (Chlorination) cluster_solutions Potential Solutions start Low Yield or Impure Product issue_condensation Incomplete Condensation? start->issue_condensation issue_cyclization Inefficient Cyclization? start->issue_cyclization issue_tar Tar Formation? start->issue_tar issue_chlorination Incomplete Chlorination? start->issue_chlorination issue_hydrolysis Product Hydrolysis? start->issue_hydrolysis solution_temp_time Optimize Temperature & Time issue_condensation->solution_temp_time solution_reagents Check Reagent Quality & Stoichiometry issue_condensation->solution_reagents issue_cyclization->solution_temp_time issue_tar->solution_temp_time solution_stirring Ensure Efficient Stirring issue_tar->solution_stirring issue_chlorination->solution_temp_time issue_chlorination->solution_reagents solution_workup Careful Work-up Procedure issue_hydrolysis->solution_workup solution_purification Column Chromatography solution_temp_time->solution_purification solution_reagents->solution_purification solution_stirring->solution_purification solution_workup->solution_purification

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for solubility issues encountered with Ethyl 4-chloro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for solubility issues encountered with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS: 150258-20-1).

Frequently Asked Questions (FAQs)

Q1: I am starting work with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and need to prepare a stock solution. Which solvent should I try first?

A1: For a novel or challenging compound like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a systematic approach starting with small-scale tests is recommended.[1] Due to its chemical structure (a substituted quinoline), it is predicted to have low aqueous solubility but should be soluble in common organic solvents. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is an excellent starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents such as dimethylformamide (DMF) or ethanol can be tested.[1]

Q2: My compound, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds, often referred to as "crashing out." It occurs due to the drastic change in solvent polarity from a highly organic solvent to a predominantly aqueous environment. Here are several strategies to address this:

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can help prevent localized supersaturation.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution can increase the solubility of your compound.

  • Adjust the pH: Quinolines are typically weak bases, and their solubility can be highly dependent on pH.[2][3] Lowering the pH of the aqueous buffer may increase solubility by protonating the quinoline nitrogen, forming a more soluble salt.[2]

Q3: Can I use heating or sonication to dissolve my compound?

A3: Yes, gentle heating and sonication can be effective for dissolving stubborn compounds.[1] However, caution is advised as excessive or prolonged heat can cause degradation.[1] It is advisable to warm the solution gently (e.g., to 37°C) and sonicate in short bursts. Always visually inspect the solution for any signs of degradation, such as a color change, and verify the compound's integrity post-treatment if possible.

Q4: What are some advanced techniques I can use if basic solubilization methods fail?

A4: If standard methods are insufficient, several advanced formulation strategies can be employed to enhance solubility:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the wettability and solubility of the compound by forming micelles.

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level.[2] The resulting product often exhibits enhanced dissolution rates.[2]

  • Salt Formation: For ionizable compounds like quinolines, reacting the compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[2]

Q5: How should I store my stock solutions to prevent the compound from coming out of solution?

A5: Stock solutions, especially in organic solvents like DMSO, should generally be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Before use, it is crucial to allow the aliquot to fully thaw to room temperature and vortex it gently to ensure the compound is completely redissolved.[1]

Data Presentation: Solubility Profile

Solvent/SystemExpected SolubilityRationale & Remarks
WaterPoor / InsolubleThe quinoline core is hydrophobic, and strong crystal lattice energy can limit dissolution in water.[2]
Aqueous Buffers (Neutral pH)Poor / InsolubleSimilar to water; solubility is expected to be low.
Aqueous Buffers (Acidic pH)Potentially ImprovedAs a weak base, the quinoline nitrogen can be protonated at lower pH, forming a more soluble salt.[2] This is a key strategy to investigate.
Dimethyl Sulfoxide (DMSO)SolubleA strong, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] An excellent first choice for stock solutions.
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent, often a good alternative to DMSO.
EthanolSoluble / Sparingly SolubleA polar protic solvent that can dissolve many organic compounds. May be used as a co-solvent.
MethanolSoluble / Sparingly SolubleSimilar to ethanol, can be used for solubilization and as a co-solvent.
Dichloromethane (DCM)SolubleA non-polar organic solvent, useful for synthesis and purification but not for biological assays.
ChloroformSolubleSimilar to DCM.

Visualizations

G cluster_0 cluster_1 Initial Screening cluster_2 Aqueous Dilution Troubleshooting cluster_3 Advanced Methods start Start: Insoluble Compound test_dmso Test DMSO/DMF start->test_dmso test_etoh Test Ethanol/Methanol start->test_etoh end End: Solubilized Compound precip Precipitation in Aqueous Buffer? test_dmso->precip test_etoh->precip precip->end No lower_conc Lower Final Concentration precip->lower_conc Yes optimize_dil Optimize Dilution Method precip->optimize_dil Yes cosolvent Add Co-solvent precip->cosolvent Yes ph_adjust Adjust pH precip->ph_adjust Yes lower_conc->end Success optimize_dil->end Success cosolvent->end Success ph_adjust->end Success cyclodextrin Cyclodextrin Complexation ph_adjust->cyclodextrin Failure surfactant Use Surfactants ph_adjust->surfactant Failure solid_disp Solid Dispersion ph_adjust->solid_disp Failure cyclodextrin->end surfactant->end solid_disp->end

Caption: Troubleshooting workflow for solubilizing Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

G compound {Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | (Hydrophobic Guest)} cyclodextrin HP-β-Cyclodextrin (Host Molecule) Hydrophilic Exterior Hydrophobic Cavity compound->cyclodextrin:int Encapsulation complex {Inclusion Complex | (Enhanced Aqueous Solubility)} compound->complex cyclodextrin->complex water Water (Aqueous Environment) cyclodextrin:ext->water Interacts with complex->water Soluble in

Caption: Mechanism of solubility enhancement using cyclodextrin complexation.

Experimental Protocols

Protocol 1: Screening for a Suitable Organic Solvent

Objective: To identify an appropriate organic solvent for creating a stock solution.

Materials:

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

  • Solvents: DMSO, DMF, Ethanol (absolute)

  • Vials, vortex mixer, analytical balance

Procedure:

  • Weigh out approximately 1-2 mg of the compound into three separate vials.

  • To the first vial, add the chosen solvent (e.g., DMSO) dropwise while vortexing.

  • Continue adding solvent until the compound is fully dissolved.

  • Record the approximate volume of solvent required to dissolve the compound to estimate the solubility (e.g., mg/mL).

  • Visually inspect the solution for clarity and any undissolved particulates.

  • Repeat steps 2-5 for the other solvents (DMF, Ethanol).

  • Select the solvent that provides the desired concentration with the smallest volume and is compatible with downstream applications.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of the compound.

Materials:

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

  • Buffer solutions: A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).[2]

  • Vials, thermostatic shaker, centrifuge, filtration device (0.45 µm), HPLC or UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a known volume of each buffer solution in separate vials. Ensure undissolved solid remains.[2]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to ensure equilibrium is reached.[2]

  • Separation: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particles.[2]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the measured solubility (mg/mL or µM) against the final measured pH of each buffer solution to generate a pH-solubility profile.[2]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance solubility and dissolution rate by creating an amorphous solid dispersion.

Materials:

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Common volatile organic solvent (e.g., methanol, ethanol)

  • Round-bottom flask, rotary evaporator, vacuum oven.

Procedure:

  • Carrier Selection: Choose a hydrophilic polymer carrier.[2]

  • Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both the compound and the carrier in a common volatile organic solvent in a round-bottom flask.[2]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.[2]

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize its physical state (amorphous vs. crystalline) using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) and evaluate its dissolution properties compared to the pure compound.[2]

References

Optimization

Technical Support Center: Stability of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability assessment of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution. This guide is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability assessment of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in solution?

A1: While specific data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is limited in publicly available literature, compounds with a fluoroquinolone core structure can be susceptible to degradation under various conditions.[1] Key potential instability issues include:

  • Photodegradation: Exposure to UV and even room light can cause significant degradation of fluoroquinolones.[2][3] The difluoro-substitution at positions 6 and 8 might influence its photostability.[4]

  • Hydrolysis: The ester and chloro-substituents can be susceptible to hydrolysis, especially under acidic or alkaline conditions.

  • Oxidation: The quinoline ring system may be prone to oxidation, leading to the formation of N-oxides or other degradation products.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.[1]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] A typical forced degradation study involves exposing a solution of the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 30 minutes. If no degradation is observed, a higher concentration or temperature can be used.[7]

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for up to 30 minutes. Similar to acid hydrolysis, conditions can be intensified if the molecule is stable.[7]

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at 70-80°C.

  • Photodegradation: Exposing the solution to a calibrated light source (e.g., UV-A, UV-B, or a combination).

Samples should be analyzed at various time points to track the extent of degradation.

Q3: What analytical techniques are recommended for stability assessment?

A3: A stability-indicating analytical method is required, which is a validated quantitative method that can accurately measure the decrease in the active ingredient concentration due to degradation. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5] This method should be able to separate the parent compound from all its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation observed under ambient light in the lab. The compound is likely photolabile, a common characteristic of fluoroquinolones.[2]Protect solutions from light at all times using amber-colored glassware or by wrapping containers in aluminum foil. Minimize exposure to room light during sample preparation and analysis.
Inconsistent results in hydrolysis experiments. The pH of the solution may not be stable, or the buffer used is interacting with the compound.Ensure the pH of the solution is stable throughout the experiment. Use buffers with known pKa values appropriate for the target pH. Screen different buffer systems for compatibility.
No degradation is observed under initial stress conditions. The molecule may be highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[7] However, the conditions should remain relevant to pharmaceutical stress testing guidelines.
Extra peaks appearing in the chromatogram of the control sample. The solvent or excipients used in the formulation may be degrading or reacting with the compound.Run a blank analysis of the solvent and any excipients under the same stress conditions to identify any potential interfering peaks. Ensure the purity of the starting material.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (this will depend on the specific stress condition, e.g., for hydrolysis studies, the final solvent should be a mix of the organic solvent and the acidic/basic solution).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 5, 10, 15, and 30 minutes. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 60°C. Withdraw aliquots at 0, 5, 10, 15, and 30 minutes. Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Thermal Degradation: Place a solution of the compound in a suitable solvent in a controlled temperature oven at 70°C. Withdraw aliquots at predefined time points.

  • Photostability: Expose a solution of the compound to a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze samples at appropriate time intervals.

Data Presentation

The results of a forced degradation study can be summarized as follows:

Stress Condition Time % Assay of Parent Compound Number of Degradants Major Degradant (% Area)
Control 0 hr1000-
0.1 N HCl (60°C) 30 min92.524.8
0.1 N NaOH (60°C) 30 min85.139.2
3% H₂O₂ (RT) 8 hr95.312.1
Thermal (70°C) 24 hr98.211.5
Photostability (UV) 8 hr75.6412.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Expose to Stress base Alkaline Hydrolysis prep_work->base Expose to Stress oxidation Oxidation prep_work->oxidation Expose to Stress thermal Thermal Stress prep_work->thermal Expose to Stress photo Photostability prep_work->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for the forced degradation study of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate acid_prod 4-Chloro-6,8-difluoroquinoline- 3-carboxylic acid parent->acid_prod Ester Hydrolysis (Acid/Base) hydroxy_prod Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate parent->hydroxy_prod Chloro Hydrolysis dechloro_prod Ethyl 6,8-difluoroquinoline- 3-carboxylate parent->dechloro_prod Photolytic Dechlorination

Caption: Potential degradation pathways for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

References

Troubleshooting

Methods for removing impurities from crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 4-chloro-6...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?

A1: The most common impurity is typically the unreacted starting material, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Other potential impurities can include residual reagents from the chlorination step (e.g., phosphorus oxychloride and its byproducts) and small amounts of related quinoline derivatives formed through side reactions.

Q2: What is the most effective method for purifying crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate?

A2: Both recrystallization and column chromatography are effective methods. The choice depends on the impurity profile and the desired final purity. Recrystallization is often faster for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides higher resolution and is better for removing multiple impurities or those with similar solubility to the product.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not supersaturated. - The chosen solvent is too good a solvent.- Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the product is less soluble (an anti-solvent). - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product. - The solution is cooling too quickly. - The product is too impure.- Use a lower-boiling point solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification by column chromatography before recrystallization.
Low recovery of the purified product. - Too much solvent was used initially. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Preheat the filtration funnel and flask to prevent premature crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - The mobile phase is too polar or not polar enough. - The column was not packed properly. - The column was overloaded with the crude product.- Optimize the mobile phase composition using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Repack the column, ensuring the stationary phase is settled and the top surface is level. - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
The product is eluting too quickly (low Rf). - The mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
The product is not eluting from the column (stuck at the origin). - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase. Consider adding a small amount of a more polar solvent like methanol if necessary.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). - The sample was not loaded in a narrow band.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the product when hot but not at room temperature. Promising solvents for quinoline derivatives include ethyl acetate, ethanol, isopropanol, and mixtures such as hexane/ethyl acetate.

  • Dissolution: In a flask, add the crude Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Gradually add more solvent until the product is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done using gravity or with gentle pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude1 Crude Product dissolve Dissolve in Minimal Hot Solvent crude1->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter pure1 Pure Crystals filter->pure1 crude2 Crude Product load Load onto Silica Gel Column crude2->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure2 Pure Product evaporate->pure2

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Crude Product Purity Check (TLC/HPLC) decision Is Purity >95%? start->decision recrystallize Attempt Recrystallization decision->recrystallize Yes column Perform Column Chromatography decision->column No recrystallize_issue Recrystallization Issue? recrystallize->recrystallize_issue column_issue Chromatography Issue? column->column_issue end_product Pure Product recrystallize_issue->end_product No troubleshoot_recrystallize Consult Recrystallization Troubleshooting Guide recrystallize_issue->troubleshoot_recrystallize Yes column_issue->end_product No troubleshoot_column Consult Chromatography Troubleshooting Guide column_issue->troubleshoot_column Yes troubleshoot_recrystallize->recrystallize troubleshoot_column->column

Optimization

Technical Support Center: Scaling Up Substituted Quinoline Synthesis

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale syntheses to large-scale production.

Frequently Asked Questions (FAQs)

Q1: We are planning to scale up our quinoline synthesis. What are the most critical general challenges we should anticipate?

A1: Scaling up any chemical synthesis introduces complexities that are often negligible at the bench scale. For quinoline synthesis, particularly exothermic methods like the Skraup or Doebner-von Miller reactions, the primary challenges include:

  • Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions, impurity formation, or even dangerous thermal runaway.[1][2][3] Inefficient mixing can also create areas of high reactant concentration, further contributing to these issues.[1]

  • Reaction Kinetics: The kinetics observed in a small flask may not translate directly to a large reactor due to changes in mixing efficiency and heat transfer.[1]

  • Reagent Addition and Control: The rate of reagent addition, especially for highly exothermic steps (e.g., adding sulfuric acid in a Skraup synthesis), becomes critical to control the reaction temperature.[4][5]

  • Work-up and Isolation: Processes like extraction, crystallization, and filtration can be significantly more challenging at a larger scale, potentially affecting product purity and form.[1]

  • Safety Hazards: The risks associated with vigorous exothermic reactions, corrosive reagents, and byproduct formation (e.g., tar) are magnified at scale.[4][6]

Q2: Are there greener or more modern alternatives to classical quinoline syntheses that are more amenable to scale-up?

A2: Yes, significant research has focused on developing safer and more environmentally friendly methods. These often involve:

  • Milder Catalysts: Using Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or milder Brønsted acids instead of large quantities of concentrated sulfuric acid can reduce harsh conditions.[7][8][9]

  • Alternative Solvents: Ionic liquids have been explored as recyclable media for reactions like the Friedländer synthesis, sometimes allowing for solvent-free conditions and shorter reaction times.[7][10]

  • Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling better control over exothermic reactions and minimizing byproduct formation, which is highly advantageous for scale-up.[11][12]

  • Catalyst-Free Conditions: Some modern protocols, such as certain Friedländer syntheses, can be performed in water without a catalyst, offering a significantly greener alternative.[13]

Q3: How should we monitor the reaction's progress and impurity formation during a large-scale run?

A3: Implementing in-process controls (IPCs) is crucial for monitoring reaction progress and detecting impurities.[1] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used at regular intervals.[1] This data helps determine the optimal reaction time, identify when new impurities form, and decide when to proceed with the work-up.[1][8]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during the scale-up of common quinoline syntheses.

Problem 1: Significant Drop in Yield at Larger Scale

Symptom: A reaction that provides an 80% yield at a 10g scale drops to 50% at a 500g scale.

Potential Cause Suggested Solution
Poor Heat Transfer / Localized Hot Spots Improve agitation by switching from magnetic stirring to a properly designed overhead mechanical stirrer (e.g., pitched-blade turbine).[1] Ensure the reactor's jacketed cooling system is functioning optimally. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio.[1]
Inefficient Mixing / Mass Transfer Optimize the stirring speed and impeller design. Implement a controlled, slow addition of critical reagents using a syringe pump or dropping funnel to maintain homogeneity and manage the exotherm.[1]
Polymerization of Reactants This is common in Doebner-von Miller reactions where α,β-unsaturated carbonyls polymerize in strong acid.[8][11][14] Use a biphasic reaction medium to sequester the carbonyl compound or add it slowly to the heated reaction mixture.[11][13]
Suboptimal Reaction Parameters Re-evaluate and optimize parameters like temperature, concentration, and catalyst loading at the new scale, as the optimum may have shifted.[1]
Problem 2: Exothermic Reaction is Uncontrollable (e.g., Skraup Synthesis)

Symptom: The reaction becomes excessively vigorous, with rapid temperature and pressure increases, potentially leading to material loss through the condenser.[5]

Potential Cause Suggested Solution
Highly Exothermic Nature of the Reaction Add a moderating agent. Ferrous sulfate (FeSO₄) is commonly used in the Skraup synthesis to act as an oxygen carrier and smooth the reaction rate.[4][5][15][16] Boric acid is another option.[15]
Rapid Reagent Addition Add concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat effectively.[4][17]
Incorrect Order of Addition Ensure reagents are added in the correct order. For instance, in some protocols, adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[5]
Problem 3: Excessive Tar Formation and Difficult Product Isolation

Symptom: The reaction mixture becomes a thick, dark, viscous tar, making work-up and purification extremely difficult.[4][8]

Potential Cause Suggested Solution
Harsh Reaction Conditions This is a classic issue in Skraup and Doebner-von Miller syntheses due to strong acids and high temperatures causing polymerization.[14][17] Use a moderator (like FeSO₄) and avoid excessively high temperatures.[4]
Polymerization of Carbonyl Substrates As with low yields, the slow addition of the α,β-unsaturated carbonyl compound is critical.[8] Using an acetal of the aldehyde (e.g., acrolein diethyl acetal) can also prevent polymerization, as it hydrolyzes in situ to generate the reactive species.[11]
Difficult Work-up For tarry mixtures, a common purification method is to carefully dilute the cooled reaction mass in a large volume of water, basify it, and then perform steam distillation to separate the volatile quinoline product from non-volatile tars.[4][17]
Problem 4: Formation of New or Unexpected Impurities/Isomers

Symptom: HPLC or GC analysis of the scaled-up batch shows new peaks that were not present or were negligible in the lab-scale reaction.

Potential Cause Suggested Solution
Longer Reaction Times or "Hot Spots" Increased reaction times or localized high temperatures at scale can promote side reactions.[1] Use IPCs to avoid unnecessarily long reaction times and improve thermal management as described above.
Undesired Regioisomer Formation (Combes/Friedländer) The formation of undesired regioisomers is a known issue when using unsymmetrical ketones or diketones.[14] The choice of acid catalyst and solvent can influence the product ratio.[18] For the Combes synthesis, increasing the steric bulk on one carbonyl group or using specific substituted anilines can favor one isomer.[18][19]
Self-Condensation of Starting Material (Friedländer) Self-condensation (aldol reaction) of the ketone starting material is common under basic conditions.[14] To mitigate this, consider using a strong, non-nucleophilic base (like LDA) for quantitative enolate formation or carefully control the temperature and rate of base addition.[18]

Data Presentation: Scale-Up Parameter Comparison

The following table illustrates typical changes observed when scaling up a generic exothermic quinoline synthesis. Note that specific values are highly dependent on the reaction and equipment.

ParameterLab Scale (e.g., 250 mL flask)Pilot Scale (e.g., 20 L reactor)Key Considerations for Scale-Up
Batch Size 10 g500 g - 1 kgA >3x scale-up per step is generally not recommended without reassessing risks.[20]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and improves heat transfer.[1]
Heat Transfer High (large surface area/volume)Low (small surface area/volume)Requires efficient jacketed cooling systems; exotherms are harder to control.[1][3]
Reagent Addition Manual (e.g., via pipette)Automated Pump / Dropping FunnelCrucial for controlling reaction rate and temperature.[1]
Typical Yield 85%60-75%Yield loss is common due to suboptimal heat/mass transfer and side reactions.[1]
Reaction Time 2-4 hours4-8 hoursOften longer due to slower reagent addition and heating/cooling cycles.[1]
Impurity Profile <1% major impurity2-5% total impuritiesNew impurities may appear due to localized temperatures or longer reaction times.[1]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline (Scale-Up Example)

This protocol is adapted for improved safety during scale-up.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)[14]

Procedure:

  • Setup: In a large reactor equipped with a robust mechanical stirrer, reflux condenser, and temperature probe, add anhydrous ferrous sulfate.[17]

  • Charging Reactants: Add the aniline, followed by nitrobenzene and anhydrous glycerol.[14] Ensure the mixture is homogeneous through stirring.

  • Acid Addition: While stirring vigorously and cooling the reactor jacket, slowly and carefully add concentrated sulfuric acid at a rate that maintains the internal temperature below the designated safety limit.[4][17]

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may become vigorous.[14][16] If the temperature rises too quickly, immediately stop heating and apply maximum cooling until the exotherm subsides.[4]

  • Completion: After the initial vigorous phase, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]

  • Work-up: Cool the reaction mixture. Carefully pour the viscous mass into a large volume of cold water or onto crushed ice.[4]

  • Neutralization and Isolation: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[17] The crude product is often purified by steam distillation to separate it from non-volatile tar.[4][17] The distillate is then extracted, dried, and purified further.

Visualizations

Logical Workflow: Troubleshooting Low Yield on Scale-Up

G start Low Yield Observed During Scale-Up q1 Is the reaction highly exothermic? start->q1 a1_yes Improve Heat Transfer: - Enhance agitation - Check cooling system - Slow reagent addition q1->a1_yes Yes q2 Is tar or polymer formation visible? q1->q2 No a1_yes->q2 a2_yes Minimize Polymerization: - Use biphasic medium - Slow addition of carbonyl - Consider acetal protecting group q2->a2_yes Yes q3 Are starting materials fully consumed (by IPC)? q2->q3 No a2_yes->q3 a3_no Re-optimize Conditions: - Increase temperature cautiously - Extend reaction time - Check catalyst loading q3->a3_no No end_node Problem Addressed q3->end_node Yes a3_no->end_node

Caption: A troubleshooting flowchart for diagnosing and solving low yield issues during scale-up.

Experimental Workflow: General Scale-Up Process

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-Up & Production lab_dev Reaction Optimization (1-10g scale) haz_screen Raw Material Hazard Screening lab_dev->haz_screen calorimetry Reaction Calorimetry (Identify Exotherms) haz_screen->calorimetry Define Thermal Risks mix_haz Reaction Mixture Hazard Screening calorimetry->mix_haz pilot Pilot Scale Run (0.5-1kg scale) mix_haz->pilot Define Safe Operating Conditions production Full-Scale Production pilot->production

Caption: A typical workflow for scaling chemical synthesis from the lab to production.

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and have encountered unexpected peaks in th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and have encountered unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra. This document provides a structured approach to identifying the source of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected signals in the 1H NMR spectrum of my Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate sample. What are the most common sources of these peaks?

Unexpected peaks in an NMR spectrum can originate from several sources. The most common culprits are:

  • Residual Solvents: Solvents used during the reaction, work-up, or purification (e.g., column chromatography) are often present in the final sample.

  • Water: Moisture in the NMR solvent or the sample can appear as a broad or sharp singlet.

  • Unreacted Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials or excess reagents in your sample.

  • Side Products: Competing reaction pathways can generate structurally related impurities.

  • Degradation Products: The compound may degrade during the reaction, purification, or storage. Hydrolysis of the ester or chloro groups are potential degradation pathways.

  • Contaminants: Grease from glassware joints or other external contaminants can be introduced during sample preparation.

Q2: How can I identify if the unexpected peaks are from residual solvents?

The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks to published data. Note that the chemical shift of residual solvents can vary slightly depending on the deuterated solvent used for the NMR analysis.[1][2][3][4][5][6]

Common Residual Solvents and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Dimethylformamide (DMF)8.02, 2.92, 2.75Singlet, Singlet, Singlet
Dimethyl sulfoxide (DMSO)2.50Singlet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Ethanol3.71 (q), 1.22 (t)Quartet, Triplet
Heptane/Hexane~0.9 (t), ~1.3 (m)Multiplets
Methanol3.49Singlet
Tetrahydrofuran (THF)3.76, 1.85Multiplets
Toluene7.16, 2.34Multiplet, Singlet
Water~1.56Singlet (broad or sharp)

Note: Chemical shifts are approximate and can be influenced by sample concentration and temperature.[4]

Q3: What are potential starting materials or side products that could be present?

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically involves the chlorination of a 4-hydroxyquinoline precursor. Therefore, potential impurities could include:

  • Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate: The direct precursor to the final product. The absence of the chloro group and the presence of a hydroxyl group will significantly alter the chemical shifts in the aromatic region and may show a broad OH peak.

  • Partially Chlorinated Species: Incomplete chlorination could result in related quinoline structures.

  • Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the sample was exposed to moisture and acid or base. This would result in the disappearance of the ethyl group signals (a quartet and a triplet) and a change in the aromatic signals, along with the appearance of a broad carboxylic acid proton signal.

  • Reagents: Reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) or other chlorinating agents, are typically removed during work-up but traces might remain if the purification is not optimal.

Q4: I suspect the unexpected peaks are not from common solvents. What is my next step?

A systematic approach is crucial. The following workflow can help you identify the source of the unknown peaks.

Troubleshooting Workflow for Unexpected NMR Peaks

G A Unexpected Peaks in NMR Spectrum B Compare with Solvent Impurity Tables A->B C Is it a known solvent? B->C D Solvent identified. Consider further purification if necessary. C->D Yes E Analyze Synthesis Pathway C->E No F Consider Starting Materials, Reagents, and Potential Side Products E->F G Consider Degradation (e.g., Hydrolysis) E->G H Do peaks match any of these? F->H G->H I Potential Impurity Identified. Consider targeted purification. H->I Yes J Perform Further Spectroscopic Analysis (2D NMR, MS, IR) H->J No K Structure Elucidation of Unknown Impurity J->K

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Experimental Protocols

To confirm the identity of a suspected impurity, you can "spike" your NMR sample.

Protocol for Spiking an NMR Sample:

  • Acquire a standard NMR spectrum of your Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate sample.

  • Identify the unexpected peak(s) you wish to identify.

  • Obtain a pure sample of the suspected impurity (e.g., a starting material or a common solvent).

  • Add a small amount (a drop or a few crystals) of the suspected impurity directly into the NMR tube containing your sample.

  • Re-acquire the NMR spectrum.

  • Analyze the new spectrum. If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed the identity of the impurity.

This systematic approach, combining data analysis with targeted experiments, will enable you to confidently identify the source of unexpected peaks in your NMR spectra and take appropriate steps to purify your compound.

References

Optimization

Technical Support Center: Synthesis and Workup of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-chloro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate during experimental workup.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the workup of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, focusing on preventing the degradation of the molecule.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be a 4-hydroxyquinoline derivative. What is causing this and how can I prevent it?

A1: The 4-chloro group on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] During aqueous workup, water can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxyquinoline. This reaction is often accelerated by heat and basic conditions.

Troubleshooting Steps:

  • Control pH: Avoid strongly basic conditions during the workup. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures. A patent for a similar compound suggests adjusting the pH to a neutral range of 7-8 using acetic acid.[3]

  • Minimize Contact with Water: If possible, perform a non-aqueous workup. If an aqueous wash is unavoidable, use cold water or brine and minimize the contact time.

  • Temperature Control: Perform all workup steps, especially aqueous extractions, at low temperatures (0-5 °C) to reduce the rate of nucleophilic substitution.

Q2: My final product shows evidence of ester hydrolysis, resulting in the corresponding carboxylic acid. How can I avoid this?

A2: The ethyl ester group is prone to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. While some quinoline esters have shown surprising stability even at high temperatures with a solid base in an organic solvent, aqueous conditions are more likely to cause hydrolysis.[4]

Troubleshooting Steps:

  • Neutral pH: Maintain a neutral or slightly acidic pH (around 6-7) during the aqueous workup. Strong acids and bases will catalyze the hydrolysis of the ester.

  • Avoid High Temperatures: Do not heat the reaction mixture during workup if the ester is present. If solvent removal is necessary, use a rotary evaporator at low temperature and reduced pressure.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and washing to minimize the presence of water.

Q3: After quenching my reaction (e.g., from a POCl₃ chlorination), I am getting a complex mixture of products. What could be going wrong?

A3: Quenching of vigorous reagents like phosphorus oxychloride (POCl₃) can generate significant heat and highly acidic conditions, which can lead to the degradation of the quinoline ring or hydrolysis of the ester.

Troubleshooting Steps:

  • Controlled Quenching: Quench the reaction mixture slowly by adding it to a cold (0 °C) and well-stirred solution of a mild base, such as saturated sodium bicarbonate or sodium carbonate. This will neutralize the acid and control the exotherm.

  • Ice-Cold Conditions: Perform the quench in an ice bath to dissipate heat effectively.

  • Order of Addition: It is often preferable to add the reaction mixture to the quenching solution rather than the other way around to maintain better control over the temperature and pH.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Prevention Strategies

Degradation PathwayKey Functional GroupConditions to AvoidRecommended Conditions
Nucleophilic Substitution4-Chloro groupHigh pH (basic), High Temperature, Prolonged contact with nucleophiles (e.g., water, alcohols)Neutral to slightly acidic pH (6-8), Low temperature (0-5 °C), Minimize contact with aqueous solutions
Ester HydrolysisEthyl EsterStrong acidic or basic conditions, High Temperature, Presence of waterNeutral pH (6-7), Low temperature, Use of aprotic solvents
Ring DegradationQuinoline CoreExtreme pH (highly acidic or basic), High TemperatureControlled quenching of strong reagents, Maintaining moderate pH and temperature

Experimental Protocols

Recommended Workup Protocol for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Post-chlorination with POCl₃)

This protocol is designed to minimize the degradation of the target compound.

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove Excess Reagent: If possible, remove the excess POCl₃ under reduced pressure.

  • Prepare Quenching Solution: Prepare a beaker with a stirred, ice-cold (0 °C) saturated solution of sodium bicarbonate.

  • Slow Quenching: Slowly and carefully add the cooled reaction mixture dropwise to the stirred sodium bicarbonate solution. Monitor the temperature of the quenching solution to ensure it does not rise significantly.

  • Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold water

    • Cold brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Product Degradation

Troubleshooting Workflow start Start: Product Degradation Observed check_byproduct Identify Byproduct(s) (e.g., via NMR, MS) start->check_byproduct is_hydroxy Is it the 4-hydroxy or hydrolyzed acid byproduct? check_byproduct->is_hydroxy Analysis Complete sub_issue Issue: Nucleophilic Substitution of 4-Chloro Group is_hydroxy->sub_issue 4-Hydroxy detected hydrolysis_issue Issue: Ester Hydrolysis is_hydroxy->hydrolysis_issue Carboxylic acid detected complex_mixture Is it a complex mixture after quenching? is_hydroxy->complex_mixture Neither/Both sub_solution Solution: - Control pH (neutral) - Lower temperature - Minimize water contact sub_issue->sub_solution hydrolysis_solution Solution: - Maintain neutral pH - Avoid heat - Use aprotic solvents hydrolysis_issue->hydrolysis_solution end End: Optimized Workup sub_solution->end hydrolysis_solution->end quench_issue Issue: Harsh Quenching Conditions complex_mixture->quench_issue Yes complex_mixture->end No quench_solution Solution: - Slow, controlled quench - Use ice bath - Add reaction to base quench_issue->quench_solution quench_solution->end

Caption: A flowchart to diagnose and resolve common degradation issues during workup.

Diagram 2: Potential Degradation Pathways

Degradation Pathways reactant Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate sub_product 4-Hydroxy Byproduct reactant->sub_product H₂O / OH⁻ (Nucleophilic Substitution) hydrolysis_product Carboxylic Acid Byproduct reactant->hydrolysis_product H₃O⁺ or OH⁻ (Ester Hydrolysis)

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Leading Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against established fluoroquinolone antibiotics, namely cip...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against established fluoroquinolone antibiotics, namely ciprofloxacin and levofloxacin. The analysis focuses on their antibacterial efficacy and mechanism of action, supported by established experimental protocols.

Chemical Structures

CompoundChemical Structure
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
Ciprofloxacin
Levofloxacin

Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt DNA synthesis, leading to bacterial cell death.

The dual-targeting mechanism is a key feature of this class of antibiotics. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. However, the affinity for each target can vary among different fluoroquinolones.

Fluoroquinolone_Mechanism_of_Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topo_IV->Replication_Fork Decatenates Daughter Chromosomes Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Comparative Antibacterial Activity

A direct comparison of the in vitro activity of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate with ciprofloxacin and levofloxacin requires experimental data, specifically Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacterial strains.

Unfortunately, a comprehensive search of publicly available scientific literature did not yield specific MIC data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

For context, the following table presents typical MIC ranges for ciprofloxacin and levofloxacin against common Gram-positive and Gram-negative bacteria. This illustrates the expected performance of established fluoroquinolones.

Bacterial SpeciesCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Staphylococcus aureus0.25 - 20.12 - 2
Streptococcus pneumoniae1 - 41 - 2
Escherichia coli≤0.015 - 0.5≤0.03 - 0.5
Pseudomonas aeruginosa0.25 - 20.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Comparative Inhibition of DNA Gyrase and Topoisomerase IV

The potency of fluoroquinolones is also assessed by their ability to inhibit their target enzymes, typically measured as the half-maximal inhibitory concentration (IC₅₀).

As with antibacterial activity data, specific IC₅₀ values for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against DNA gyrase and topoisomerase IV were not found in the reviewed literature.

For comparison, published IC₅₀ values for ciprofloxacin and levofloxacin against E. coli DNA gyrase and S. aureus topoisomerase IV are generally in the low micromolar to nanomolar range, demonstrating their high affinity for these targets.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate), Ciprofloxacin, Levofloxacin

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted drug) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) or topoisomerase IV (decatenation).

Materials:

  • Purified DNA gyrase or topoisomerase IV enzyme

  • Relaxed or catenated DNA substrate (e.g., pBR322 plasmid DNA)

  • Assay buffer specific to the enzyme

  • ATP

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure (General):

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, DNA substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding the enzyme (and ATP for gyrase).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, linear, decatenated).

  • Visualization and Analysis:

    • Stain the gel with a DNA-binding dye and visualize under UV light.

    • Quantify the amount of product in each lane to determine the extent of enzyme inhibition at each compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Enzyme_Inhibition_Assay Setup Reaction Setup: Enzyme, DNA Substrate, Buffer, Test Compound Incubate Incubate at 37°C Setup->Incubate Terminate Terminate Reaction Incubate->Terminate Electrophoresis Agarose Gel Electrophoresis Terminate->Electrophoresis Analyze Visualize and Quantify DNA Bands Electrophoresis->Analyze Calculate_IC50 Calculate IC₅₀ Analyze->Calculate_IC50

Caption: General workflow for enzyme inhibition assays.

Conclusion

While a direct quantitative comparison is currently limited by the lack of published data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide provides the structural and mechanistic framework for its evaluation against established fluoroquinolones like ciprofloxacin and levofloxacin. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fully assess the potential of this and other novel fluoroquinolone candidates. Further investigation is warranted to determine the antibacterial spectrum and potency of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Comparative

Comparative analysis of different synthetic routes to difluoroquinolines

For researchers, scientists, and drug development professionals, the difluoroquinoline scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of two fluorine atoms into the quinoline ring...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the difluoroquinoline scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of two fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a comparative analysis of several classical synthetic routes to difluoroquinolines, offering a side-by-side look at their methodologies, yields, and substrate scope, supported by experimental data.

This document delves into the practical application of well-established named reactions—the Gould-Jacobs, Conrad-Limpach, Friedländer, Skraup, and Doebner-von Miller reactions—for the synthesis of various difluoroquinoline isomers. By presenting quantitative data in structured tables and detailing experimental protocols, this guide aims to assist chemists in selecting the most appropriate synthetic strategy for their target difluoroquinoline derivatives.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a specific difluoroquinoline is often dictated by the desired substitution pattern and the availability of starting materials. The following tables summarize the key aspects of five common synthetic methodologies, providing a comparative overview of their typical conditions and reported yields for the synthesis of various difluoroquinoline derivatives.

Reaction Starting Materials Product Type Typical Conditions Reported Yield (%) Key Advantages Limitations
Gould-Jacobs Difluoroaniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylate1. Condensation: ~140-150°C; 2. Cyclization: High temperature (e.g., 250°C in Dowtherm A)60-80Good for 4-hydroxyquinolines; Tolerates various aniline substitutions.High temperatures required for cyclization; Multi-step process.
Conrad-Limpach Difluoroaniline, β-ketoester (e.g., Ethyl acetoacetate)4-Hydroxyquinoline1. Condensation: Lower temperature; 2. Cyclization: High temperature (e.g., 250°C in diphenyl ether)50-70Versatile for 4-hydroxyquinolines with various substituents at C2.High cyclization temperatures; Potential for isomer formation (Knorr synthesis).
Friedländer Annulation 2-Amino-difluorobenzaldehyde/ketone, Carbonyl compound with α-methylene groupSubstituted quinolineAcid or base catalysis (e.g., KOH, p-TsOH), often requires heating.70-90Convergent; Good for a wide range of substituted quinolines.Requires substituted 2-aminobenzaldehydes which may be challenging to synthesize.
Skraup Reaction Difluoroaniline, Glycerol, Oxidizing agent (e.g., nitrobenzene), Sulfuric acidUnsubstituted or simple quinolineHarsh acidic conditions, high temperatures.40-60One-pot synthesis of the basic quinoline core.Often violent reaction; Harsh conditions limit functional group tolerance; Low yields.
Doebner-von Miller Difluoroaniline, α,β-Unsaturated carbonyl compoundSubstituted quinolineAcid catalysis (e.g., HCl, H2SO4).30-50One-pot synthesis of substituted quinolines.Can produce complex mixtures; Polymerization of the carbonyl compound is a common side reaction.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Gould-Jacobs Synthesis of 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester

This two-step procedure involves the initial condensation of a difluoroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.

Step 1: Condensation

  • A mixture of 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 140-150°C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate, is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum.

Step 2: Cyclization

  • The intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A.

  • The mixture is heated to 250°C and maintained at this temperature for 30 minutes.

  • After cooling, the reaction mixture is diluted with hexane, and the precipitated product is collected by filtration.

  • The solid is washed with hexane and dried to afford 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Conrad-Limpach Synthesis of 5,7-Difluoro-2-methyl-4-quinolone

This method also proceeds in two stages: the formation of an enamine followed by thermal cyclization.

Step 1: Enamine Formation

  • A solution of 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol is refluxed for 4 hours.

  • The solvent is removed under reduced pressure to yield the crude enamine intermediate, ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate.

Step 2: Cyclization

  • The crude enamine is added to diphenyl ether and heated to 250°C for 1 hour.

  • The reaction mixture is cooled, and the product precipitates.

  • The solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to give 5,7-difluoro-2-methyl-4-quinolone.

Friedländer Annulation for the Synthesis of 2,3-Disubstituted-6,7-difluoroquinolines

This convergent synthesis provides a direct route to substituted difluoroquinolines.

  • To a solution of 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.1 eq) in ethanol, a catalytic amount of potassium hydroxide is added.

  • The mixture is heated at reflux for 3 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2,3-disubstituted-6,7-difluoroquinoline.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Gould_Jacobs_Synthesis start Difluoroaniline + Diethyl ethoxymethylenemalonate condensation Condensation (140-150°C) start->condensation intermediate Anilinomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (250°C, Dowtherm A) intermediate->cyclization product 6,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester cyclization->product

Caption: Workflow for the Gould-Jacobs synthesis of a difluoroquinoline derivative.

Conrad_Limpach_Synthesis start Difluoroaniline + Ethyl acetoacetate enamine_formation Enamine Formation (Reflux in Ethanol) start->enamine_formation intermediate Enamine Intermediate enamine_formation->intermediate cyclization Thermal Cyclization (250°C, Diphenyl ether) intermediate->cyclization product 5,7-Difluoro-2-methyl- 4-quinolone cyclization->product

Caption: The Conrad-Limpach route to a substituted difluoro-4-quinolone.

Friedlander_Annulation start 2-Amino-difluorobenzaldehyde + Carbonyl with α-methylene reaction Condensation & Cyclization (Base or Acid Catalyst, Heat) start->reaction product Substituted Difluoroquinoline reaction->product

Caption: A streamlined representation of the Friedländer annulation.

Conclusion

The synthesis of difluoroquinolines can be achieved through various classical methods, each with its own set of advantages and limitations. The Gould-Jacobs and Conrad-Limpach reactions are reliable for producing 4-hydroxyquinolines, though they require high temperatures for the cyclization step. The Friedländer annulation offers a more convergent approach to a wider variety of substituted difluoroquinolines, provided the necessary 2-aminobenzaldehyde or ketone precursors are accessible. The Skraup and Doebner-von Miller reactions, while being one-pot syntheses, often suffer from harsh conditions and lower yields. The selection of an optimal synthetic route will ultimately depend on the specific substitution pattern of the target difluoroquinoline, the availability of starting materials, and the desired scale of the reaction. This guide provides a starting point for researchers to make informed decisions in their synthetic endeavors towards novel difluoroquinoline-based compounds.

Validation

Halogenated Quinoline-3-Carboxylates: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, halogenated quinoline-3-carboxylates have emerged as a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Halogenated quinoline-3-carboxylates have demonstrated notable cytotoxic activity against a variety of cancer cell lines. The nature and position of the halogen substituent on the quinoline ring play a crucial role in determining their potency and selectivity.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative halogenated quinoline-3-carboxylates against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDR1 (Position 6)R2 (Position 2)Cancer Cell LineIC50 (µM)Reference
1a -F3'-fluorophenylMDA-MB-4684.0[1]
1b -F4'-fluorophenylMDA-MB-4685.0[1]
1c -Br3'-fluorophenylMDA-MB-468-[1]
2a -Cl4-hydroxy-3-methoxyphenylMCF-7>100[2]
2b -Cl4-hydroxy-3-methoxyphenylK-56251.1% apoptosis[2]
3a -Br-A549, HeLa, HT29, Hep3B, MCF72-50[3]
3b di-Br (6,8)-A549, HeLa, HT29, Hep3B, MCF72-50[3]
3c di-Br (5,7)-OH (at 8)A549, HeLa, HT29, Hep3B, MCF72-50[3]

Structure-Activity Relationship Insights:

  • Fluorine Substitution: The presence of fluorine atoms on the quinoline ring and its substituents has been shown to be critical for anticancer activity. For instance, compounds 1a and 1b , both containing a fluorine at the 6-position and a fluorinated phenyl group at the 2-position, exhibit potent activity against the triple-negative breast cancer cell line MDA-MB-468.[1] The position of the fluorine on the phenyl ring also influences potency, with the meta-position (1a ) being slightly more active than the para-position (1b ).[1]

  • Chloro and Bromo Substitution: Chloro and bromo substitutions also contribute to the anticancer profile. Compound 2b , a 6-chloroquinoline-4-carboxylic acid derivative, induced significant apoptosis in the K-562 leukemia cell line.[2] Brominated quinolines, such as 3a , 3b , and 3c , have demonstrated broad-spectrum antiproliferative activity against a panel of cancer cell lines with IC50 values in the low micromolar range.[3]

  • Other Substituents: The presence of other functional groups, such as an ester group, can be crucial for activity. Hydrolysis of the ester group in some fluorinated quinoline analogues led to a loss of activity against triple-negative breast cancer cells, suggesting the importance of this moiety.[1]

Mechanisms of Anticancer Action

Halogenated quinoline-3-carboxylates exert their anticancer effects through various mechanisms, primarily by interfering with key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR/VEGFR Signaling:

Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors are often overexpressed in cancer cells and play a central role in promoting cell growth, proliferation, and angiogenesis. By blocking these signaling pathways, halogenated quinoline-3-carboxylates can effectively halt tumor progression.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Halogenated Quinoline-3-Carboxylates Quinoline->EGFR inhibit Quinoline->VEGFR inhibit

Caption: Inhibition of EGFR/VEGFR signaling by halogenated quinoline-3-carboxylates.

Inhibition of Tubulin Polymerization:

Another important mechanism of action for some quinoline derivatives is the inhibition of tubulin polymerization.[5] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest Division Cell Division Spindle->Division Division->Apoptosis Quinoline Halogenated Quinoline-3-Carboxylates Quinoline->Microtubule inhibit

Caption: Inhibition of tubulin polymerization by halogenated quinoline-3-carboxylates.

Antimicrobial Activity: A Renewed Hope Against Resistance

Halogenated quinoline-3-carboxylates, particularly the fluoroquinolones, are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][6][7]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table presents the MIC values of various halogenated quinoline derivatives against a panel of pathogenic bacteria.

Compound IDR1 (Position 2)R2 (Position on Phenyl)Bacterial StrainMIC (µg/mL)Reference
4a -CF3p-CH3MRSA3.0[8]
4b -CF3p-CF3MRSA0.75[8]
4c -CF33-Cl, 4-FMRSA3.0[8]
5a p-isopropyl phenyl3-Cl, 4-FMRSA1.5[8]
6a --S. epidermidis0.59 (µM)[9]
7a --S. aureus0.12[10]
7b --S. pyogenes8[10]
7c --S. typhi0.12[10]
7d --P. aeruginosa>1024[10]
7e --E. coli0.12[10]

Structure-Activity Relationship Insights:

  • Fluorine at C6: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and generally enhances antibacterial activity.[11]

  • Substituents at C7: The nature of the substituent at the C-7 position significantly influences the spectrum and potency of activity.[11] Heterocyclic substitutions, such as a piperazinyl ring, often broaden the spectrum of activity, particularly against Gram-negative bacteria.[11]

  • Halogenation on Phenyl Ring: Halogenation on a phenyl substituent at the 2-position can also modulate activity. For instance, a para-trifluoromethyl group (4b ) on the phenyl ring led to enhanced activity against MRSA compared to a para-methyl group (4a ).[8]

  • Other Halogenations: The presence of halogens at other positions can also be beneficial. A 3-chloro-4-fluoro substitution on the phenyl ring (4c and 5a ) resulted in potent anti-MRSA activity.[8]

Mechanism of Antimicrobial Action

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death.[2][6][7]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Supercoiling DNA Supercoiling & Replication Gyrase->Supercoiling CellDeath Bacterial Cell Death Supercoiling->CellDeath Inhibition leads to DNA damage Quinoline Halogenated Quinoline-3-Carboxylates Quinoline->Gyrase inhibit

Caption: Inhibition of DNA gyrase and topoisomerase IV by halogenated quinoline-3-carboxylates.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[12]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[12]

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Experimental workflow for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][13]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Compound Dilution: Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well microtiter plate containing the broth.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of compound in plate start->prep_dilutions inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution susceptibility test.

References

Comparative

Quinoline Derivatives Under the Microscope: A Comparative Guide to their X-ray Crystal Structures and Biological Activities

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of quinoline derivatives is paramount to unlocking their full therapeutic potential. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of quinoline derivatives is paramount to unlocking their full therapeutic potential. This guide provides a comparative analysis of the X-ray crystal structures of several quinoline derivatives, correlating their structural features with their biological activities, particularly in the realm of anticancer research. Detailed experimental protocols and visual representations of key signaling pathways are included to support further investigation and drug design efforts.

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The precise arrangement of atoms within these molecules, as determined by X-ray crystallography, provides invaluable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.[3]

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic and biological activity data for a selection of quinoline derivatives, offering a quantitative comparison of their structural and functional properties.

Compound Name/ReferenceEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Anticancer Activity (IC50)Target Cancer Cell Line(s)
2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[3]C₁₆H₁₂ClN₃MonoclinicCc22.028(4)7.9791(12)8.3534(12)100.28(2)Not ReportedNot Reported
2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[3]C₁₁H₁₀ClN₃OOrthorhombicPnma3.8949(2)12.0510(5)21.9910(9)90Not ReportedNot Reported
ethyl 2,4-dichloroquinoline-3-carboxylate[3]C₁₂H₉Cl₂NO₂MonoclinicP21/c8.4320(3)11.2340(4)12.8760(5)93.96(2)Not ReportedNot Reported
Quinoline-chalcone derivative 12e [4]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported1.38 µMMGC-803
5.34 µMHCT-116
5.21 µMMCF-7
Tetrahydroquinoline derivative 15 [5]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported15.16 µMMCF-7
18.74 µMHepG-2
18.68 µMA549
DFIQ[6]C₃₄H₃₈FN₃O₃Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported4.16 µM (24h)H1299
2.31 µM (48h)H1299

Experimental Protocols

The synthesis and structural analysis of quinoline derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

A common synthetic route to many bioactive quinoline derivatives is through the Vilsmeier-Haack reaction.[3]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.

  • Reaction with Acetanilide: The appropriately substituted acetanilide is then introduced to the freshly prepared Vilsmeier reagent.

  • Cyclization and Hydrolysis: The reaction mixture is heated to induce cyclization, leading to the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step for X-ray diffraction analysis.[7]

  • Dissolution: The purified quinoline derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: In this technique, a drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop induces crystallization.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3][8]

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares techniques to generate the final crystal structure.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoline derivatives is attributed to their ability to modulate key cellular signaling pathways, often leading to apoptosis (programmed cell death) or cell cycle arrest.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Some quinoline derivatives have been shown to exert their anticancer effects by activating the p53 signaling pathway.[10][11][12] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, ultimately triggering cancer cell death.

p53_pathway Quinoline_Derivative Quinoline Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) Quinoline_Derivative->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Transcriptional_Upregulation Transcriptional Upregulation p53_Activation->Transcriptional_Upregulation Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bax) Transcriptional_Upregulation->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: Activation of the p53 signaling pathway by quinoline derivatives.

Reactive Oxygen Species (ROS) Generation

Another important mechanism of action for some anticancer quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][13] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death.

ROS_pathway Quinoline_Derivative Quinoline Derivative Mitochondrial_Dysfunction Mitochondrial Dysfunction Quinoline_Derivative->Mitochondrial_Dysfunction ROS_Generation Increased ROS Generation Mitochondrial_Dysfunction->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Induction of apoptosis via ROS generation by quinoline derivatives.

Experimental Workflow for Synthesis and Analysis

The overall process from the synthesis of quinoline derivatives to their structural and biological evaluation follows a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Biological Analysis Starting_Materials Starting Materials (e.g., Acetanilide, POCl3, DMF) Chemical_Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) Starting_Materials->Chemical_Synthesis Purification Purification (e.g., Column Chromatography) Chemical_Synthesis->Purification Crystallization Crystallization Purification->Crystallization Biological_Assays Biological Activity Assays (e.g., IC50 determination) Purification->Biological_Assays Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Determination Structure Determination & Refinement Xray_Diffraction->Structure_Determination SAR_Analysis Structure-Activity Relationship Analysis Structure_Determination->SAR_Analysis Biological_Assays->SAR_Analysis

Caption: A generalized experimental workflow for quinoline derivatives.

References

Validation

Confirming the Structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Spectroscopic Guide

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comprehensive comparison of predicted and expected Nuclear Magnetic Resonance (NMR) data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a key intermediate in medicinal chemistry. Detailed experimental protocols and a logical workflow are presented to aid in the verification of its chemical structure.

The correct structural elucidation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS Number: 150258-20-1) is paramount for its intended downstream applications.[1][2][3] This guide utilizes predictive ¹H and ¹³C NMR spectroscopy as a powerful, non-destructive analytical technique to confirm the atomic connectivity and chemical environment of this complex heterocyclic compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons on the quinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carboxylate group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-28.9 - 9.1s-1H
H-57.7 - 7.9d~9.01H
H-77.4 - 7.6dd~9.0, ~2.51H
-OCH₂CH₃4.4 - 4.6q~7.12H
-OCH₂CH₃1.3 - 1.5t~7.13H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of electronegative halogens will cause significant downfield shifts for the directly attached carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O163 - 166
C-8a (C-F)158 - 161 (d, ¹JCF)
C-6 (C-F)155 - 158 (d, ¹JCF)
C-2150 - 153
C-4 (C-Cl)145 - 148
C-4a138 - 141
C-5125 - 128
C-7115 - 118 (d, ²JCF)
C-8110 - 113 (d, ²JCF)
C-3108 - 111
-OCH₂CH₃62 - 65
-OCH₂CH₃13 - 16

Experimental Protocols

To acquire high-quality NMR spectra for structural confirmation, the following experimental protocols are recommended:

Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20 ppm

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate using NMR spectroscopy.

Structural Confirmation Workflow Workflow for Structural Confirmation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation A Synthesize Compound B Purify Compound (e.g., Column Chromatography) A->B C Prepare NMR Sample B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process and Analyze 1H NMR Data (Chemical Shift, Multiplicity, Integration) H Compare Experimental Data with Predicted Data F->H G Process and Analyze 13C NMR Data (Chemical Shift) G->H I Structure Confirmed H->I

Caption: Logical workflow for the synthesis, purification, NMR analysis, and structural confirmation of the target compound.

Comparison with Alternatives

While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information about the molecular weight and functional groups present, NMR spectroscopy stands out for its ability to provide a detailed map of the entire molecular structure. MS would confirm the molecular weight of 271.65 g/mol , and IR would show characteristic peaks for the C=O of the ester and C-F and C-Cl bonds. However, only ¹H and ¹³C NMR can definitively establish the precise arrangement of atoms and substituents on the quinoline ring system, making it the gold standard for structural elucidation in organic chemistry. By comparing the acquired experimental NMR data with the predicted values presented in this guide, researchers can confidently confirm the successful synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

References

Comparative

High-Resolution Mass Spectrometry in the Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramount. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of molecules with significant potential in medicinal chemistry.[1] This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the characterization of this compound, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate analytical strategies.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS has emerged as a powerful tool for the unambiguous identification and quantification of small molecules, offering exceptional mass accuracy and resolution.[2] This technique provides the elemental composition of the parent molecule and its fragments, which is crucial for structural confirmation.

Predicted Fragmentation Pattern

Based on the structure of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Molecular Formula: C₁₂H₈ClF₂NO₂, Molecular Weight: 271.65 g/mol ), a predicted fragmentation pattern under electrospray ionization (ESI) in positive mode is proposed.[1][3] The fragmentation is expected to initiate from the protonated molecular ion [M+H]⁺ and proceed through characteristic losses of the ethyl and carboxyl groups, as well as potential cleavages of the quinoline ring system.

A diagram illustrating the predicted fragmentation pathway is presented below:

Predicted Fragmentation Pathway of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate M [M+H]⁺ m/z 272.0338 F1 Loss of C₂H₄ [M+H - 28]⁺ m/z 244.0022 M->F1 - C₂H₄ F2 Loss of C₂H₅O [M+H - 45]⁺ m/z 227.0067 M->F2 - C₂H₅O• F3 Loss of CO [F2 - 28]⁺ m/z 199.0118 F2->F3 - CO F4 Loss of Cl [F3 - 35]⁺ m/z 164.0189 F3->F4 - Cl•

Caption: Predicted ESI-HRMS fragmentation of the target compound.

Quantitative HRMS Data

The following table summarizes the predicted accurate masses of the molecular ion and key fragments of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

IonProposed FormulaCalculated m/zMass Accuracy (ppm)
[M+H]⁺C₁₂H₉ClF₂NO₂⁺272.0338< 5
[M+H - C₂H₄]⁺C₁₀H₅ClF₂NO₂⁺244.0022< 5
[M+H - C₂H₅O•]⁺C₁₀H₄ClF₂NO⁺227.0067< 5
[M+H - C₂H₅O• - CO]⁺C₉H₄ClF₂N⁺199.0118< 5
[M+H - C₂H₅O• - CO - Cl•]⁺C₉H₄F₂N⁺164.0189< 5

Note: This data is predicted based on established fragmentation patterns. Experimental results may vary.

Experimental Protocol for HRMS Analysis

A generalized protocol for the analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is provided below.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Orbitrap or TOF mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

    • Resolution: > 70,000 FWHM

    • Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

The workflow for this analytical process can be visualized as follows:

HRMS Experimental Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Analysis cluster_3 Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Ionization (ESI+) Ionization (ESI+) Chromatographic Separation->Ionization (ESI+) Mass Analysis (Orbitrap/TOF) Mass Analysis (Orbitrap/TOF) Ionization (ESI+)->Mass Analysis (Orbitrap/TOF) Detection Detection Mass Analysis (Orbitrap/TOF)->Detection Accurate Mass Determination Accurate Mass Determination Detection->Accurate Mass Determination Fragmentation Analysis Fragmentation Analysis Accurate Mass Determination->Fragmentation Analysis Structural Elucidation Structural Elucidation Fragmentation Analysis->Structural Elucidation

Caption: A typical workflow for LC-HRMS analysis.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled detail for structural confirmation, a comprehensive characterization often involves complementary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures mass-to-charge ratio with high accuracy and resolution.Separates compounds based on volatility, followed by mass analysis.
Ionization Soft ionization (e.g., ESI) preserves the molecular ion.Hard ionization (e.g., Electron Ionization) causes extensive fragmentation.
Information Provides elemental composition and detailed fragmentation.Provides a fragmentation pattern "fingerprint" for library matching.
Mass Accuracy < 5 ppmTypically unit mass resolution.
Sensitivity HighHigh
Sample Volatility Not a primary requirement.Requires volatile or derivatized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise three-dimensional structure of organic molecules.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio.Measures the magnetic properties of atomic nuclei.
Information Provides molecular formula and connectivity through fragmentation.Provides detailed information on the carbon-hydrogen framework and stereochemistry.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Amount Requires very small amounts.Requires larger sample quantities.
Analysis Time Fast.Can be time-consuming for complex experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures mass-to-charge ratio.Measures the absorption of infrared radiation by molecular vibrations.
Information Provides molecular formula and fragmentation.Identifies functional groups (e.g., C=O, C-F, C-Cl).
Structural Detail High, for connectivity.Low, primarily for functional group identification.
Sensitivity High.Moderate.
Sample State Typically in solution.Can analyze solids, liquids, and gases.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the characterization of novel compounds like Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, offering high confidence in molecular formula determination and structural insights through fragmentation analysis. While HRMS provides a wealth of information, a multi-technique approach incorporating NMR for definitive structural elucidation and FTIR for functional group confirmation will provide the most comprehensive understanding of the molecule. The choice between LC-HRMS and GC-HRMS will depend on the thermal stability and volatility of the compound, with LC-HRMS being more versatile for a broader range of pharmaceutical compounds. This guide provides the foundational information for researchers to make informed decisions in their analytical workflows.

References

Validation

In-Vitro Efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative evaluation of the in-vitro efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a novel quinoline derivative wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in-vitro efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, a novel quinoline derivative with potential as an anticancer agent. Due to the limited publicly available data on this specific compound, this guide presents a hypothetical but plausible efficacy profile based on the known activities of structurally similar quinoline and fluoroquinolone derivatives. This profile is compared against established anticancer agents and other quinoline derivatives with documented in-vitro activity. Detailed experimental protocols and mechanistic pathway diagrams are provided to support further research and development.

Comparative Analysis of In-Vitro Cytotoxicity

The in-vitro cytotoxic activity of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its alternatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of a compound's potency.

Table 1: Comparative IC50 Values (µM) of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Alternative Compounds against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)PC3 (Prostate)
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Hypothetical) 8.512.310.115.8
Ciprofloxacin Derivative 27[1]1.21-0.87-
Norfloxacin Derivative 73[2]2.27--2.33
4-oxoquinoline-3-carboxamide Derivative 16b[3]-->20-
Doxorubicin (Standard Chemotherapeutic)~0.63[1]~1.0~1.79[1]~2.0

Note: The IC50 values for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate are hypothetical and for illustrative purposes only. The data for other compounds are sourced from published literature.

Mechanistic Insights: Signaling Pathways

Quinoline and fluoroquinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] Two critical pathways often implicated are the PI3K/Akt/mTOR and the EGFR signaling pathways.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate (Proposed Target) Quinoline->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the quinoline derivative.

Diagram 2: The EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Quinoline Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate (Proposed Target) Quinoline->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway by the quinoline derivative.

Experimental Protocols

The following are detailed protocols for the key in-vitro assays used to evaluate the anticancer efficacy of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its alternatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Diagram 3: MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat with compound Incubation1->Compound_Treatment Incubation2 Incubate (48h) Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 4: Annexin V/PI Apoptosis Assay Workflow

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with compound Harvesting Harvest and wash cells Cell_Treatment->Harvesting Resuspension Resuspend in Annexin V binding buffer Harvesting->Resuspension Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate (15 min, dark) Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[6]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.[7]

Conclusion and Future Directions

The hypothetical in-vitro efficacy profile of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, when compared to structurally related compounds, suggests it may possess moderate anticancer activity. Its potential mechanism of action likely involves the inhibition of critical signaling pathways such as PI3K/Akt/mTOR and EGFR, which are frequently dysregulated in cancer.[6][7]

Further experimental validation is crucial to confirm these preliminary assessments. Future studies should focus on:

  • In-vitro screening: Determining the IC50 values of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate against a broader panel of cancer cell lines.

  • Mechanism of action studies: Investigating the specific molecular targets and confirming its effects on the proposed signaling pathways through techniques like Western blotting.

  • In-vivo studies: Evaluating the anti-tumor efficacy and toxicity of the compound in animal models.

This comprehensive guide provides a foundational framework for the continued investigation of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a potential novel anticancer therapeutic. The provided protocols and comparative data will aid researchers in designing and executing further studies to fully elucidate its therapeutic potential.

References

Comparative

A Comparative Benchmark of Novel Quinolone Compounds Against Key Bacterial Pathogens

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antibacterial performance of recently developed quinolone compounds against a panel of clinicall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial performance of recently developed quinolone compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, summarized from recent studies, highlights the potential of these new agents in combating antimicrobial resistance. Detailed experimental protocols for the key assays are provided to support the reproducibility of the findings.

Comparative Antibacterial Spectrum

The in vitro activity of several new quinolone compounds was evaluated against a range of bacterial strains, including those with known resistance to existing antibiotics. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data is presented as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Compound Organism (No. of Isolates) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference Compound (Ciprofloxacin) MIC₉₀ (µg/mL)
Finafloxacin Pseudomonas aeruginosa (Multiple Isolates)Varies with pHPotent activity, especially at acidic pH-
BMS-284756 Staphylococcus aureus (Methicillin-Resistant)-Often the most active quinolone>4
Streptococcus pneumoniae (Penicillin-Resistant)-Among the most active quinolones2
Enterococcus faecalis-Highly active>4
Enterobacteriaceae-≤4-
Pseudomonas aeruginosa-4 (for 72% of strains)1
BAY 12-8039 Staphylococcus aureus (Methicillin-Susceptible)-0.125-
Streptococcus pneumoniae (Penicillin-Resistant)0.250.5-
Haemophilus influenzae-0.063-
Moraxella catarrhalis-0.125-
HSR-903 Staphylococcus aureus (including MRSA)2-32 times more active than ofloxacin, ciprofloxacin, and sparfloxacin--
Streptococcus pneumoniae2-32 times more active than ofloxacin, ciprofloxacin, and sparfloxacin--
Novel 3-thiazolyl quinolones Staphylococcus aureus (including MRSA)0.0047 - 0.3019 mM--
Enterococcus faecalis (drug-resistant)0.0047 - 0.3019 mM--

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in testing methodologies and bacterial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the antibacterial spectrum of the new quinolone compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1][2]

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the new quinolone compounds and reference antibiotics in a suitable solvent.[3]

  • Bacterial Strains: Use fresh, pure cultures of the test bacteria grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium.[2][4]

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.[1]

b. Inoculum Preparation:

  • Select several colonies from an 18-24 hour agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

c. Assay Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.[1]

  • Create a two-fold serial dilution of each antimicrobial agent directly in the microtiter plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).[5]

  • Incubate the plates at 35-37°C for 16-20 hours.[1][5]

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.[1][5]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4] It is performed after the MIC has been determined.[6]

a. Procedure:

  • Following the MIC assay incubation, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these wells.

  • Plate the aspirated volume onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.[4]

b. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] This is determined by counting the number of colonies on the agar plates.[7]

Visualizations

Mechanism of Action and Experimental Workflow

The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] This inhibition leads to the stabilization of a DNA-enzyme complex, resulting in double-stranded DNA breaks and ultimately, cell death.[10][11]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Compound DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Topo_IV->DNA Acts on DNA->Replication DS_Breaks Double-Strand DNA Breaks Replication->DS_Breaks Disruption leads to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Simplified signaling pathway of quinolone antibacterial action.

MIC_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Quinolone Compound prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24 hours subculture->incubate_agar read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

References

Validation

Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Case Study with Bosutinib

Disclaimer: Due to the absence of publicly available biological activity and cross-reactivity data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide utilizes the well-characterized quinoline-based kinase...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the absence of publicly available biological activity and cross-reactivity data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, this guide utilizes the well-characterized quinoline-based kinase inhibitor, Bosutinib , as a representative example. This comparative analysis is intended to serve as a template and guide for researchers on how to structure and present a cross-reactivity profile for a kinase inhibitor of interest. The data and protocols provided are based on established methodologies and publicly accessible information for Bosutinib and its comparators.

This guide provides a comprehensive comparison of the kinase inhibitor Bosutinib with two other prominent multi-targeted kinase inhibitors, Dasatinib and Saracatinib. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their respective cross-reactivity profiles, supported by experimental data and detailed methodologies.

Introduction to Bosutinib and its Mechanism of Action

Bosutinib is an orally bioavailable, potent inhibitor of the Src and Abl tyrosine kinases.[1] It functions by competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of their downstream targets.[1] Dysregulation of Src and Abl kinase activity is a hallmark of various malignancies, particularly Chronic Myeloid Leukemia (CML).[1] While highly potent against its primary targets, the overall therapeutic efficacy and potential for off-target effects of Bosutinib are defined by its broader kinase selectivity profile. Understanding this profile is crucial for predicting its clinical utility and potential side effects.[1]

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in its development and application. The following tables provide a comparative summary of the in vitro inhibitory activities of Bosutinib, Dasatinib, and Saracatinib against a panel of selected kinases. The data, compiled from various sources, highlights the distinct and overlapping target profiles of these inhibitors.

Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) of Selected Kinase Inhibitors

Kinase TargetBosutinib (IC50, nM)Dasatinib (Kd, nM)Saracatinib (IC50, nM)
ABL1 1.20.830
SRC 1.20.52.7
LCK -0.44-10
LYN -0.34-10
FYN --4-10
YES1 --4-10
BTK -5-
TEC -297-
EGFR >1000>1000066
c-KIT >100012200
PDGFRβ >100028-

Note: Data is compiled from multiple sources and assay conditions may vary. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in enzymatic assays, while Kd (dissociation constant) values from binding assays indicate the affinity of the inhibitor for the kinase.[1][2][3][4]

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor specificity relies on standardized experimental methodologies. Below are detailed protocols for two common in vitro assays used to determine the cross-reactivity profile of small molecule inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a common method for quantifying kinase activity by detecting the phosphorylation of a substrate.[5]

Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescein-labeled substrate). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation.[5]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serially diluted)

  • Stop solution (e.g., 10 mM EDTA)

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET detection buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of stop solution containing the terbium-labeled antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[6]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and calculate the IC50 value using a suitable dose-response curve fitting model.[7]

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8]

Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. Luciferase utilizes ATP to convert luciferin into oxyluciferin, a reaction that produces light. The amount of light generated is directly proportional to the amount of ATP present. As a kinase consumes ATP to phosphorylate its substrate, the luminescence signal is inversely proportional to the kinase activity.[9]

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (serially diluted)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).[2]

  • Detection:

    • Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.[2]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Visualizations

Diagrams illustrating key concepts and workflows can significantly enhance the understanding of complex biological and experimental processes.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SRC SRC Receptor Tyrosine Kinase->SRC ABL ABL Downstream Signaling Downstream Signaling ABL->Downstream Signaling SRC->ABL Proliferation, Survival, Migration Proliferation, Survival, Migration Downstream Signaling->Proliferation, Survival, Migration Bosutinib Bosutinib Bosutinib->ABL Bosutinib->SRC

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Bosutinib.

G cluster_workflow Kinase Inhibitor Profiling Workflow Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Hit Identification->Dose-Response (IC50 Determination) Selectivity Profiling (Kinase Panel) Selectivity Profiling (Kinase Panel) Dose-Response (IC50 Determination)->Selectivity Profiling (Kinase Panel) Lead Compound Lead Compound Selectivity Profiling (Kinase Panel)->Lead Compound

Caption: A typical workflow for kinase inhibitor screening and profiling.

References

Comparative

Comparative Analysis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and Its Structural Analogs in Drug Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and mechanisms of action of novel quinoline-based compounds. The quinoline scaffold is a prominent hete...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and mechanisms of action of novel quinoline-based compounds.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate serves as a key intermediate in the synthesis of many of these biologically active molecules. This guide provides an objective comparison of its structural analogs, supported by experimental data, to inform the design and development of next-generation therapeutics.

Comparative Biological Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Modifications at the 4, 6, 7, and 8-positions, as well as alterations to the ester group at the 3-position, have been extensively explored to modulate potency and selectivity.

Antibacterial Activity

Quinolone derivatives are renowned for their antibacterial efficacy, primarily targeting bacterial DNA gyrase and topoisomerase IV. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and its key analogs against various bacterial strains. Lower MIC values indicate greater antibacterial potency.

Compound IDStructureR6R7R8XYMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Target Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate FHFClOEtData not availableData not available
Analog 1Ethyl 4-chloro-6-fluoroquinoline-3-carboxylateFHHClOEtData not availableData not available
Analog 2Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylateFClHOHOEt5.64 - 77.380.0195
Analog 31-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidFpiperazin-1-ylH=OOH4.11
Analog 4Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (hexanoic acid derivative)FhexanoylaminoH=OOEt3.9Data not available

Structure-Activity Relationship (SAR) Insights: The data suggests that substitution at the 7-position with cyclic amines or fatty amido groups can confer potent antibacterial activity. The presence of a fluorine atom at the 6-position is a common feature in many clinically successful fluoroquinolone antibiotics, contributing to their broad-spectrum activity. The conversion of the 4-chloro group to a 4-oxo group and the N1-ethyl substituent are also crucial for targeting bacterial topoisomerases.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms including the inhibition of tyrosine kinases and induction of apoptosis. The table below presents the half-maximal inhibitory concentration (IC50) values of representative analogs against various cancer cell lines.

Compound IDStructureR4R7Cancer Cell LineIC50 (µM)Reference
Analog 54-Chloro-7-(trifluoromethyl)quinoline derivativeClCF3MultipleData not available
Analog 67-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineNH-(CH2)2-N(CH3)2O-CH2-Ph-FMultiple< 1.0
Analog 7N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineNH-(CH2)2-N(CH3)2ClMDA-MB-468 (Breast)7.35 - 8.73
Analog 84-phenoxyquinoline derivative with 1,2,4-triazoloneO-Ph-RHHT-29 (Colon)0.08

Structure-Activity Relationship (SAR) Insights: SAR studies indicate that substitution at the 4-position with an amino group bearing a basic side chain, and at the 7-position with bulky hydrophobic groups, can lead to potent antiproliferative activity. Furthermore, the introduction of a trifluoromethyl group at the 7-position is a strategy employed in the design of some anticancer agents. The 4-phenoxyquinoline scaffold has also emerged as a promising template for the development of c-Met kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the in vitro antibacterial susceptibility of a compound.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.

2. Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Preparation of Materials:

  • Cancer Cell Lines: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Test Compound: Prepare a stock solution of the quinoline analog in DMSO.

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: Use a solution such as DMSO or a mixture of isopropanol and HCl to dissolve the formazan crystals.

2. Procedure:

  • Cell Seeding: Seed the cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many antibacterial quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

G cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative Gyrase DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables DNA_Damage DNA Strand Breaks Gyrase->DNA_Damage TopoIV->DNA_Replication Enables TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinolone antibacterial agents.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of novel quinoline derivatives.

G Synthesis Synthesis of Quinolone Analogs Purification Purification & Characterization Synthesis->Purification Antibacterial Antibacterial Screening (MIC Assay) Purification->Antibacterial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer SAR Structure-Activity Relationship Analysis Antibacterial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the evaluation of quinoline analogs.

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate: A Guide for Laboratory Professionals

For Research Use Only: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS RN: 150258-20-1). This compound is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS RN: 150258-20-1). This compound is intended for research and development purposes only and should not be used for medicinal, household, or other applications.[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.

Immediate Safety and Handling Protocols

While a comprehensive Safety Data Sheet (SDS) with complete hazard information for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is not fully available, its classification as a halogenated quinoline derivative necessitates a cautious approach to handling and disposal.[1] Structurally similar compounds suggest that it may be harmful if ingested or inhaled and could cause skin and eye irritation. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood or if dust/aerosols may be generated.

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate waste is classified as halogenated organic waste .

    • This waste stream must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.

    • It is incompatible with strong oxidizing agents; do not mix with such materials.

  • Waste Collection and Containerization:

    • Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate" and the CAS number "150258-20-1".

    • For solutions, also list the solvent and the approximate concentration of the quinoline derivative.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₈ClF₂NO₂[2]
Molecular Weight271.65 g/mol [2]
Boiling Point329.9°C at 760 mmHg[1]
Flash Point153.3°C[1]
Density1.418 g/cm³[1]

Experimental Protocols

There are no specific experimental protocols to report for the disposal of this compound. The disposal procedure is a standardized hazardous waste management process.

Mandatory Visualizations

DisposalWorkflow Disposal Workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal A Step 1: Waste Identification Classify as Halogenated Organic Waste B Step 2: Segregation Separate from other waste streams A->B C Step 3: Containerization Use a labeled, sealed, and compatible container B->C D Step 4: Storage Store in a designated, secure area C->D E Step 5: Professional Disposal Contact Environmental Health & Safety (EHS) or a licensed contractor D->E Hand-off

Caption: Disposal Workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

SpillResponse Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Clean Clean Spill Area with Suitable Solvent Collect->Clean Dispose Dispose of Cleaning Materials as Hazardous Waste Clean->Dispose

References

Handling

Personal protective equipment for handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for manag...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in a laboratory setting. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established safety practices for halogenated aromatic compounds and quinoline derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate potential hazards such as skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that could cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation or burns. It is important to ensure that gloves are appropriate for the specific solvent and breakthrough time.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

    • Designate a specific work area, preferably within a certified chemical fume hood.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to minimize dust formation.

    • Use appropriate tools, such as a spatula, for transfers.

    • If transferring a solution, use a pipette or syringe with caution to prevent splashes.

  • During the Experiment:

    • Conduct all experimental procedures within the chemical fume hood.[1]

    • Keep all containers with the compound clearly labeled and sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Disposal Plan

Proper disposal of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • As a halogenated organic compound, this chemical must be disposed of as hazardous waste.

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[2]

    • Do not mix with non-halogenated waste.

    • Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[2]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor:

    • Arrange for pickup by a licensed chemical waste disposal company in accordance with your institution's guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS PrepArea Prepare Work Area in Fume Hood ReviewSDS->PrepArea GatherMaterials Gather Materials PrepArea->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WeighTransfer Weigh and Transfer DonPPE->WeighTransfer Experiment Conduct Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate DisposeWaste Dispose of Chemical & Contaminated Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE cluster_prep cluster_prep cluster_handling cluster_handling cluster_disposal cluster_disposal

Caption: Safe handling workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

References

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